S-N6-Methyladenosylhomocysteine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H22N6O5S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,3R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10-,11?,14+/m0/s1 |
Clave InChI |
GEJILRRXJVSBCM-TVODDLSVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Function of S-N6-Methyladenosylhomocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-N6-Methyladenosylhomocysteine (m6A-SAM), an analog of S-adenosylhomocysteine (SAH), plays a crucial role in cellular processes as a potent inhibitor of methyltransferase enzymes, particularly those involved in RNA methylation. This technical guide provides an in-depth exploration of the biological function of m6A-SAM, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study. The document is intended to serve as a comprehensive resource for researchers in molecular biology, pharmacology, and drug development investigating the epitranscriptome and the therapeutic potential of methyltransferase inhibition.
Introduction
Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, are critical for regulating gene expression. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is installed by m6A methyltransferases.[1][2] These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor, producing S-adenosylhomocysteine (SAH) as a byproduct. SAH, in turn, is a potent feedback inhibitor of most SAM-dependent methyltransferases.[3]
This compound (m6A-SAM) is a structural analog of SAH and is formed from the condensation of N6-methyladenosine (m6A) and homocysteine by the enzyme S-adenosylhomocysteine hydrolase (SAHH).[4] Its structural similarity to SAH allows it to bind to the active site of methyltransferases, acting as a competitive inhibitor and thereby blocking RNA methylation.[5][6] This inhibitory function makes m6A-SAM a valuable tool for studying the consequences of RNA methylation blockade and a potential lead compound for therapeutic development.
Biosynthesis and Metabolism
This compound is synthesized in vivo and in vitro through a reaction catalyzed by S-adenosylhomocysteine hydrolase (SAHH). This enzyme reversibly condenses N6-methyladenosine with L-homocysteine.[4] The administration of N6-methyladenosine to cells or organisms can lead to the intracellular accumulation of m6A-SAM, providing an experimental approach to induce the inhibition of RNA methylation.[4][6]
Figure 1: Biosynthesis of this compound and its inhibitory action.
Quantitative Inhibition Data
This compound is a potent inhibitor of various methyltransferases, with its efficacy varying depending on the specific enzyme. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Enzyme Target | Organism | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Guanine-1 tRNA Methyltransferase | Rat (liver) | This compound | ~0.4 | Competitive | [6] |
| Adenine-1 tRNA Methyltransferase | Rat (liver) | This compound | ~6 | Competitive | [6] |
| N2-Guanine tRNA Methyltransferase I | Rat (liver) | This compound | ~100 | Competitive | [6] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from the enzymatic synthesis of S-adenosyl-L-homocysteine and its analogs.
Materials:
-
Recombinant S-adenosylhomocysteine hydrolase (SAHH)
-
N6-methyladenosine
-
L-homocysteine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing N6-methyladenosine and a slight molar excess of L-homocysteine in the reaction buffer.
-
Initiate the reaction by adding purified SAHH to the mixture.
-
Incubate the reaction at 37°C for a sufficient duration (e.g., 2-4 hours), monitoring the progress by HPLC.
-
Terminate the reaction by heat inactivation or by adding a quenching agent (e.g., perchloric acid).
-
Purify the this compound from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the synthesized compound by mass spectrometry and NMR.
Figure 2: Workflow for the enzymatic synthesis of m6A-SAM.
In Vitro Methyltransferase Inhibition Assay (Radiometric Filter-Binding Assay)
This is a classic and sensitive method to determine the inhibitory potential of compounds like m6A-SAM.
Materials:
-
Purified methyltransferase of interest
-
RNA substrate (specific for the methyltransferase)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound (m6A-SAM) as the inhibitor
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Filter paper (e.g., DE81 ion-exchange filters)
-
Wash Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, the RNA substrate, and the methyltransferase enzyme.
-
Add varying concentrations of m6A-SAM to the reaction tubes. Include a "no inhibitor" control.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.
-
Spot the reaction mixtures onto the filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of m6A-SAM and determine the IC50 value.
Figure 3: Workflow for a radiometric methyltransferase inhibition assay.
LC-MS/MS Method for Quantification of this compound
This method allows for the sensitive and specific detection of m6A-SAM in biological samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled SAH)
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Procedure:
-
Sample Preparation:
-
For cellular extracts, lyse cells and precipitate proteins using a suitable method (e.g., ice-cold perchloric acid).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Spike the supernatant with the internal standard.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using a gradient of Mobile Phase B.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for m6A-SAM and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the m6A-SAM standard.
-
Quantify the amount of m6A-SAM in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Conclusion
This compound is a key biological molecule that functions as a potent inhibitor of RNA methyltransferases. Its formation from N6-methyladenosine and homocysteine provides a direct link between adenosine (B11128) metabolism and the regulation of RNA methylation. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to investigate the intricate roles of RNA modifications in health and disease. Further studies to elucidate the inhibitory profile of m6A-SAM against a wider array of methyltransferases and to determine its precise intracellular concentrations will be crucial for advancing our understanding of its biological significance and therapeutic potential.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
S-N6-Methyladenosylhomocysteine: A Technical Guide to its Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-N6-Methyladenosylhomocysteine (SN6MAH) is a naturally occurring analog of S-adenosylhomocysteine (SAH), the byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions. First identified in the late 1970s, SN6MAH has been characterized as a potent inhibitor of RNA methyltransferases. Its formation from the precursor N6-methyladenosine (m6A) provides a direct link between m6A metabolism and the regulation of cellular methylation. This technical guide provides a comprehensive overview of the discovery and history of SN6MAH, detailed experimental protocols for its enzymatic synthesis and analysis, and a summary of its known biological functions. The information presented herein is intended to serve as a valuable resource for researchers investigating the epitranscriptome and developing novel therapeutic strategies targeting RNA methylation.
Discovery and History
The discovery of this compound is intrinsically linked to the study of S-adenosylhomocysteine (SAH) and the enzyme responsible for its metabolism, SAH hydrolase. In a seminal 1978 paper, J. L. Hoffman demonstrated that mouse liver SAH hydrolase could catalyze the condensation of N6-methyladenosine (m6A) with homocysteine to form SN6MAH in vitro.[1] This discovery was significant as it established a biosynthetic pathway for this novel molecule and hinted at its potential physiological relevance.
Further in vivo studies by Hoffman showed that administration of m6A to mice led to the accumulation of SN6MAH in the liver.[1] These findings suggested that the formation of SN6MAH could be a naturally occurring event, particularly in contexts where m6A levels are elevated. Subsequent research has solidified the role of SN6MAH as a potent inhibitor of RNA methyltransferases, with a potency nearly equal to that of SAH.[1]
Data Presentation
Quantitative data regarding the inhibitory activity of SN6MAH on specific RNA methyltransferases is not extensively available in the current literature. However, the foundational research indicates its potency is comparable to SAH.
Table 1: Qualitative Inhibitory Activity of this compound
| Compound | Target Enzyme Class | Relative Potency | Reference |
| This compound | RNA Methyltransferases | Nearly as potent as SAH | [1] |
| S-Adenosylhomocysteine (SAH) | RNA Methyltransferases | Potent Inhibitor | [1] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from the original methodology described by Hoffman (1978) for the in vitro synthesis of SN6MAH using S-adenosylhomocysteine hydrolase.
Materials:
-
Purified S-adenosylhomocysteine (SAH) hydrolase
-
N6-methyladenosine (m6A)
-
L-homocysteine
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Reaction tubes
-
Water bath or incubator at 37°C
-
HPLC system for purification and analysis
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mM Dithiothreitol (DTT)
-
5 mM N6-methyladenosine (m6A)
-
10 mM L-homocysteine
-
A suitable amount of purified SAH hydrolase (to be optimized empirically).
-
-
Incubation: Incubate the reaction mixture at 37°C. The reaction time should be optimized, but an initial time point of 2-4 hours is recommended.
-
Reaction Termination: Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M, followed by neutralization with potassium carbonate.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
The supernatant containing SN6MAH can be purified using ion-exchange chromatography. A strong cation exchange column (e.g., Dowex 50W) is suitable.
-
Elute the column with a gradient of HCl (e.g., 0 to 4 M) or ammonium (B1175870) hydroxide.
-
Monitor the fractions for the presence of SN6MAH using UV spectrophotometry at 260 nm.
-
Pool the fractions containing pure SN6MAH and lyophilize.
-
Quantification of this compound by HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A C18 reverse-phase column is typically used for the separation of nucleosides and their analogs.
Mobile Phase and Gradient:
-
A common mobile phase system consists of a two-buffer gradient:
-
Buffer A: 0.1 M Ammonium acetate, pH 6.0
-
Buffer B: Methanol
-
-
A linear gradient from 0% to 30% Buffer B over 30 minutes is a good starting point for method development.
Detection:
-
SN6MAH can be detected by its UV absorbance at approximately 260 nm.
Standard Curve:
-
To accurately quantify SN6MAH, a standard curve must be generated using purified SN6MAH of known concentrations.
Mandatory Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of SN6MAH from m6A and homocysteine.
Experimental Workflow for SN6MAH Synthesis and Purification
Caption: Workflow for SN6MAH synthesis and purification.
Logical Relationship of SN6MAH in RNA Methylation
Caption: SN6MAH inhibits RNA methylation.
Biological Function and Significance
The primary established biological function of this compound is its role as a competitive inhibitor of RNA methyltransferases.[1] By mimicking the structure of SAH, SN6MAH can bind to the active site of these enzymes, thereby preventing the transfer of methyl groups from SAM to RNA substrates.
This inhibitory activity has significant implications for cellular processes that are regulated by RNA methylation. For instance, in murine erythroleukemia cells, the conversion of exogenously supplied N6-methyladenosine to SN6MAH leads to an inhibition of RNA methylation and a block in cellular differentiation.[2] This suggests that fluctuations in the intracellular pool of m6A could directly impact the epitranscriptome through the production of SN6MAH.
The accumulation of SN6MAH represents a potential feedback mechanism for the regulation of RNA methylation. In states of high m6A availability, the increased synthesis of SN6MAH could serve to dampen the activity of RNA methyltransferases, thus maintaining homeostasis of RNA modifications.
Future Directions
The study of this compound is still in its early stages, with many unanswered questions. Future research should focus on:
-
Quantitative Inhibitory Studies: Determining the inhibitory constants (Ki) of SN6MAH for specific RNA methyltransferases, such as METTL3 and METTL14, is crucial for understanding its precise regulatory role.
-
Development of Analytical Methods: The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, for the quantification of SN6MAH in biological samples will be essential for studying its endogenous levels and dynamics.
-
Elucidation of Downstream Pathways: Investigating the specific cellular signaling pathways that are directly and indirectly affected by the accumulation of SN6MAH will provide a deeper understanding of its biological functions.
-
Therapeutic Potential: Given its role as a methyltransferase inhibitor, exploring the potential of SN6MAH analogs as therapeutic agents for diseases characterized by aberrant RNA methylation, such as certain cancers, is a promising avenue for future drug development.
Conclusion
This compound is a fascinating molecule at the intersection of m6A metabolism and the regulation of RNA methylation. Its discovery has opened up new avenues for understanding the intricate control of the epitranscriptome. While much remains to be explored, the foundational knowledge and methodologies outlined in this technical guide provide a solid starting point for researchers to further investigate the biological roles of SN6MAH and its potential as a therapeutic target.
References
An In-depth Technical Guide to S-N6-Methyladenosylhomocysteine versus S-adenosylhomocysteine (SAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-adenosylhomocysteine (SAH) is the ubiquitous by-product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferase enzymes. Its analog, S-N6-Methyladenosylhomocysteine, exhibits distinct inhibitory properties, particularly towards RNA methyltransferases. This technical guide provides a comprehensive comparison of these two critical molecules, detailing their biochemical properties, inhibitory activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics, enzymology, and drug discovery, offering insights into the nuanced roles of these compounds in cellular methylation and the pathways they modulate.
Introduction
Cellular methylation is a fundamental biological process, pivotal in regulating gene expression, protein function, and metabolic pathways. This process is primarily mediated by a vast family of enzymes known as methyltransferases, which utilize S-adenosylmethionine (SAM) as the principal methyl donor. The transfer of a methyl group from SAM to a substrate molecule results in the formation of S-adenosylhomocysteine (SAH).
SAH, in turn, acts as a potent competitive inhibitor of most SAM-dependent methyltransferases, establishing a critical feedback loop that modulates cellular methylation capacity.[1] The intracellular ratio of SAM to SAH is often considered a key indicator of the cell's methylation potential. An altered SAM/SAH ratio has been implicated in numerous pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
This compound is a synthetic analog of SAH that has demonstrated inhibitory activity against specific classes of methyltransferases, particularly those involved in RNA methylation.[2] Understanding the comparative inhibitory profiles of SAH and its analogs is crucial for the development of targeted therapeutic agents that can modulate specific methylation pathways. This guide provides a detailed comparative analysis of this compound and SAH, focusing on their quantitative inhibitory data, the experimental protocols for their investigation, and the signaling pathways they influence.
Biochemical Properties and Structures
Both SAH and this compound are structurally similar to SAM, which allows them to bind to the active site of methyltransferases. The key difference lies in the substitution at the N6 position of the adenine (B156593) ring.
-
S-adenosylhomocysteine (SAH): The direct product of demethylation of SAM, featuring a primary amine at the N6 position of the adenine base.
-
This compound: An analog of SAH where a methyl group is attached to the N6 amino group of the adenine ring.
This seemingly minor structural alteration can significantly impact the binding affinity and inhibitory potency of the molecule towards different methyltransferases.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of SAH and this compound is best understood through a quantitative comparison of their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various methyltransferases.
| Inhibitor | Target Enzyme Class | Target Enzyme | Ki (µM) | IC50 (µM) |
| S-adenosylhomocysteine (SAH) | RNA Methyltransferase | m2-guanine methyltransferase I (rat liver) | 8 | - |
| RNA Methyltransferase | m2-guanine methyltransferase II (rat liver) | 0.3 | - | |
| RNA Methyltransferase | m1-adenine methyltransferase (rat liver) | 2.4 | - | |
| DNA Methyltransferase | DNMT1 | - | 0.4 - 4.9 | |
| Protein Methyltransferase | PRMT1 | - | 1.2 | |
| This compound | RNA Methyltransferase | guanine-1 tRNA methyltransferase | 0.4 | - |
| RNA Methyltransferase | adenine-1 tRNA methyltransferase | 6 | - | |
| RNA Methyltransferase | N2-guanine tRNA methyltransferase I | 100 | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and assay method. The data presented here is for comparative purposes.
Signaling Pathways and Biological Implications
The inhibition of methyltransferases by SAH and its analogs can have profound effects on various cellular signaling pathways.
The Methionine Cycle and Global Methylation
SAH is a central component of the methionine cycle. Its accumulation leads to a global inhibition of methylation, affecting DNA, RNA, and protein methylation.
The Methionine Cycle and SAH-mediated feedback inhibition.
Perturbation of tRNA Methylation by this compound
This compound exhibits specific inhibitory activity against tRNA methyltransferases. The inhibition of these enzymes can lead to downstream effects on protein translation and cellular stress responses.
Inhibition of tRNA methyltransferases by this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the enzymatic condensation of N6-methyladenosine and homocysteine by S-adenosylhomocysteine hydrolase (SAHH).
Materials:
-
S-adenosylhomocysteine hydrolase (SAHH), recombinant
-
N6-methyladenosine
-
L-Homocysteine
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Reaction tubes
-
Incubator/water bath at 37°C
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 10 mM N6-methyladenosine, and 20 mM L-homocysteine.
-
Add purified SAHH to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the product, this compound, from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Methyltransferase Activity Assay (Radiometric)
This protocol describes a general method to measure methyltransferase activity and its inhibition.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., DNA, RNA, or protein)
-
S-[methyl-³H]adenosyl-L-methionine ([³H]-SAM)
-
Reaction buffer (enzyme-specific)
-
Inhibitor (SAH or this compound)
-
Trichloroacetic acid (TCA)
-
Filter paper discs (e.g., Whatman P81)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the appropriate reaction buffer, substrate, and methyltransferase enzyme.
-
For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the filter paper discs and immersing them in cold 10% TCA.
-
Wash the filter discs multiple times with 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-SAM.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity and, for inhibition assays, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
LC-MS/MS Analysis of SAH and this compound
This protocol provides a general framework for the quantification of SAH and its methylated analog in biological samples. Method optimization will be required for specific sample types and instrumentation.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Internal standard (e.g., deuterated SAH)
-
Sample extraction solution (e.g., perchloric acid or methanol)
Procedure:
-
Sample Preparation:
-
For cellular extracts, lyse cells in a suitable extraction solution containing the internal standard.
-
For plasma or serum, precipitate proteins using an organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate the analytes. A typical gradient might start with a low percentage of B, increasing to a high percentage to elute the compounds.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAH, this compound, and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the amount of each analyte in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
General workflow for LC-MS/MS analysis of SAH and its analogs.
Conclusion
S-adenosylhomocysteine and its N6-methylated analog are powerful tools for the study of cellular methylation. While SAH acts as a broad-spectrum inhibitor, this compound offers a more targeted approach for investigating the roles of specific tRNA methyltransferases. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the complex regulatory networks governed by these molecules and to aid in the development of novel therapeutic strategies targeting methylation-dependent pathways. The continued exploration of such analogs will undoubtedly deepen our understanding of the epitranscriptome and its role in health and disease.
References
An In-depth Technical Guide to the Intracellular Concentration of S-N6-Methyladenosylhomocysteine (m6A-SAM)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-N6-Methyladenosylhomocysteine (m6A-SAM) is a critical molecule in the field of epitranscriptomics, acting as a potent inhibitor of RNA methyltransferases. Its intracellular concentration is a key determinant of the cellular methylation potential, influencing a myriad of cellular processes through the regulation of N6-methyladenosine (m6A) on RNA. This technical guide provides a comprehensive overview of the current understanding of intracellular m6A-SAM, including its biosynthesis, the methodologies for its quantification, and its impact on cellular signaling pathways. While direct quantitative data for intracellular m6A-SAM remains scarce in the literature, this guide presents data on the closely related and functionally significant molecule, S-adenosylhomocysteine (SAH), to provide a relevant framework for understanding methylation potential. Detailed experimental protocols and visual representations of key pathways are included to support researchers in this evolving field.
Introduction to this compound (m6A-SAM)
This compound is a derivative of S-adenosylhomocysteine (SAH) and is formed from the condensation of N6-methyladenosine (N6mAdo) and homocysteine. This reaction is catalyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH). Functionally, m6A-SAM is recognized as a powerful inhibitor of RNA methyltransferases, playing a crucial role in modulating the levels of N6-methyladenosine (m6A) on RNA. The m6A modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is integral to the regulation of gene expression, influencing mRNA splicing, stability, translation, and localization. Consequently, the intracellular concentration of m6A-SAM can have profound effects on cellular function and is a molecule of significant interest in various pathological conditions, including cancer.
Biosynthesis and Metabolic Pathway
The primary pathway for the formation of m6A-SAM involves the conversion of N6-methyladenosine (N6mAdo). When N6mAdo is present in the cell, it can be condensed with homocysteine by the enzyme S-adenosylhomocysteine hydrolase (SAHH) to form m6A-SAM. This process has been observed in various cell types, including murine erythroleukemia (MEL) cells and in mouse liver.[1][2]
Below is a diagram illustrating the biosynthesis of m6A-SAM.
Intracellular Concentrations
Direct and widespread quantitative data for the intracellular concentration of this compound (m6A-SAM) in various cell types and conditions are not extensively available in the current scientific literature. However, the concentration of the closely related molecule, S-adenosylhomocysteine (SAH), is widely studied and serves as a critical indicator of the cellular methylation potential. The ratio of S-adenosylmethionine (SAM) to SAH is often used as a proxy for the cell's capacity to perform methylation reactions. An increase in intracellular SAH levels is consistently associated with the inhibition of methyltransferases and can lead to global hypomethylation of DNA and RNA.
The following table summarizes representative intracellular concentrations of SAH in different mammalian cells and tissues to provide a contextual reference for methylation potential.
| Cell/Tissue Type | Condition | SAH Concentration (µM or nmol/g tissue) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Control | 0.02 - 0.05 µM | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Treated with Adenosine-2,3-dialdehyde (ADA) | Dose-dependent increase | [3] |
| Mouse Liver | Wild-type (Control Diet) | ~0.5 nmol/g | [4][5] |
| Mouse Liver | Cystathionine beta-synthase +/- (Methyl-deficient diet) | Increased levels | [4][5] |
| Mouse Kidney | Wild-type (Control Diet) | ~0.2 nmol/g | [4][5] |
| Mouse Brain | Wild-type (Control Diet) | ~0.1 nmol/g | [4][5] |
| Mouse Testes | Wild-type (Control Diet) | ~0.1 nmol/g | [4][5] |
Experimental Protocols for Quantification
The quantification of m6A-SAM in biological samples is challenging due to its low abundance and structural similarity to other adenosine (B11128) derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the sensitive and specific quantification of m6A-SAM. The following protocol provides a general framework for the quantification of m6A-SAM in cell lysates, adapted from established methods for related compounds like SAH and m6A.
Principle
This method involves the extraction of metabolites from cultured cells, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry. A stable isotope-labeled internal standard of m6A-SAM, if available, or a structurally similar molecule should be used for accurate quantification.
Materials
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: Acetonitrile (B52724):Methanol:Water (2:2:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C
-
Internal standard (e.g., ¹³C₅-m6A-SAM or a related labeled compound)
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge (refrigerated)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold extraction solvent to the culture dish.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Add the internal standard to the cell lysate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable column (e.g., a reversed-phase C18 column) to separate m6A-SAM from other cellular components. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for m6A-SAM and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of m6A-SAM.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of m6A-SAM in the samples by interpolating from the standard curve.
-
Experimental Workflow Diagram
Signaling Pathways and Cellular Effects
The primary mechanism of action of m6A-SAM is the inhibition of RNA methyltransferases. By reducing the activity of these enzymes, m6A-SAM can lead to a global decrease in m6A levels on RNA, thereby affecting numerous signaling pathways that are regulated by m6A-modified transcripts.
Inhibition of RNA Methylation
The m6A modification is installed by a "writer" complex, which includes the catalytic subunit METTL3 and the stabilizing subunit METTL14. This modification is recognized by "reader" proteins that determine the fate of the mRNA, and can be removed by "eraser" enzymes like FTO and ALKBH5. m6A-SAM, as an inhibitor of the writer complex, shifts the equilibrium towards a state of lower RNA methylation.
Affected Signaling Pathways
The dysregulation of m6A methylation has been implicated in the modulation of several key signaling pathways critical for cell growth, proliferation, survival, and metabolism. By inhibiting RNA methylation, m6A-SAM can indirectly influence these pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation. The stability and translation of several components of this pathway are known to be regulated by m6A.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
-
Wnt/β-catenin Pathway: This pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant m6A modification of key components can lead to dysregulation of this pathway.
Conclusion and Future Directions
This compound is a key regulatory molecule in the epitranscriptomic landscape. Its ability to inhibit RNA methyltransferases positions it as a critical factor in controlling the m6A modification of RNA and, consequently, a wide range of cellular processes. While significant progress has been made in understanding the biosynthesis and qualitative effects of m6A-SAM, a major gap remains in the quantitative measurement of its intracellular concentrations under various physiological and pathological conditions. The development of robust and sensitive analytical methods, such as the LC-MS/MS protocol outlined in this guide, is crucial for advancing our understanding of the precise role of m6A-SAM in health and disease. Future research should focus on establishing the dynamic range of intracellular m6A-SAM concentrations and elucidating its specific impact on different signaling pathways. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting the epitranscriptome.
References
- 1. N6-Methyladenosine modification activates the serine synthesis pathway to mediate therapeutic resistance in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine RNA methylation, a new hallmark of metabolic reprogramming in the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular S-adenosylhomocysteine increased levels are associated with DNA hypomethylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Methyladenosine (m6A) Modification in Natural Immune Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of S-N6-Methyladenosylhomocysteine: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the laboratory synthesis of S-N6-Methyladenosylhomocysteine (S-N6-mAdoHcy), a potent inhibitor of RNA methyltransferases. The primary method detailed is a robust enzymatic approach utilizing S-adenosylhomocysteine hydrolase (SAHH). This application note includes comprehensive experimental protocols, quantitative data tables, and visual diagrams to facilitate the successful synthesis and purification of S-N6-mAdoHcy for research and drug development applications.
Introduction
This compound is a critical molecule in the field of epitranscriptomics. As a close analog of S-adenosylhomocysteine (SAH), the byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions, S-N6-mAdoHcy acts as a powerful feedback inhibitor of RNA methyltransferases.[1] The ability to synthesize this compound in the laboratory is essential for studying the function of these enzymes, screening for novel therapeutic agents, and elucidating the role of RNA methylation in various cellular processes and disease states. This document outlines a reliable enzymatic synthesis strategy, offering a cost-effective and scalable alternative to complex chemical synthesis routes.
Principle of Synthesis
The enzymatic synthesis of S-N6-mAdoHcy is based on the reversible reaction catalyzed by S-adenosylhomocysteine hydrolase (SAHH). In the synthetic direction, SAHH condenses N6-methyladenosine (m6A) with L-homocysteine to form S-N6-mAdoHcy.[1] While the thermodynamic equilibrium of this reaction favors the hydrolytic direction, the synthesis can be driven forward by utilizing high concentrations of the substrates. For a more efficient and cost-effective process, L-homocysteine can be generated in situ from racemic homocysteine thiolactone using a multi-enzyme cascade.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the enzymatic synthesis of this compound, adapted from established protocols for S-adenosylhomocysteine synthesis.
| Parameter | Value | Reference |
| Substrates | ||
| N6-Methyladenosine | 10 mM | Adapted from[3] |
| Racemic Homocysteine Thiolactone | 10 mM | Adapted from[3] |
| Enzymes (for one-pot cascade) | ||
| α-amino-ε-caprolactam racemase (ACLR) | 1 µM | Adapted from[3] |
| Bleomycin (B88199) Hydrolase (BLH) | 1 µM | Adapted from[3] |
| S-adenosylhomocysteine hydrolase (SAHH) | 1 µM | Adapted from[3] |
| Reaction Conditions | ||
| Buffer | 50 mM Phosphate (B84403) Buffer | [3] |
| pH | 8.0 | [3] |
| Temperature | 25°C | [3] |
| Incubation Time | 16 hours | [3] |
| Purification | ||
| Method | Ion-Exchange Chromatography | [3] |
| Column Type | Strong Cation Exchange (e.g., Dowex 50WX8) | [3] |
| Elution | Gradient of Aqueous Ammonia (0-2 M) | [3] |
| Expected Yield | >95% conversion | Based on[2][4][5] |
Experimental Protocols
Preparation of Reagents and Enzymes
Successful synthesis requires high-quality reagents and active enzymes. Recombinant α-amino-ε-caprolactam racemase, bleomycin hydrolase, and S-adenosylhomocysteine hydrolase can be expressed and purified following standard molecular biology protocols.
One-Pot Enzymatic Synthesis of this compound
This protocol outlines the preparative scale synthesis from N6-methyladenosine and racemic homocysteine thiolactone.
Materials:
-
N6-Methyladenosine
-
Racemic Homocysteine Thiolactone
-
Purified α-amino-ε-caprolactam racemase (ACLR)
-
Purified Bleomycin Hydrolase (BLH)
-
Purified S-adenosylhomocysteine hydrolase (SAHH)
-
Phosphate Buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Strong Cation Exchange Resin (e.g., Dowex 50WX8)
-
Aqueous Ammonia
-
Reaction Vessel (e.g., 50 mL Falcon tube)
-
Incubator/Shaker
-
Centrifuge
-
Chromatography Column
-
Lyophilizer
Procedure:
-
Reaction Setup: In a 50 mL reaction vessel, combine the following in phosphate buffer (pH 8.0):
-
N6-Methyladenosine to a final concentration of 10 mM.
-
Racemic Homocysteine Thiolactone to a final concentration of 10 mM.
-
Purified ACLR to a final concentration of 1 µM.
-
Purified BLH to a final concentration of 1 µM.
-
Purified SAHH to a final concentration of 1 µM.
-
-
Incubation: Incubate the reaction mixture at 25°C for 16 hours with gentle agitation.
-
Enzyme Removal: Terminate the reaction by adding TFA to a final concentration of 1% (v/v). Centrifuge the mixture to pellet the precipitated enzymes.
-
Purification by Ion-Exchange Chromatography:
-
Load the supernatant onto a strong cation exchange column pre-equilibrated with deionized water.
-
Wash the column with several column volumes of deionized water to remove unbound components.
-
Elute the S-N6-mAdoHcy with a linear gradient of 0 to 2 M aqueous ammonia.
-
Collect fractions and monitor for the presence of the product using HPLC or a suitable spectrophotometric method.
-
-
Lyophilization: Pool the fractions containing the purified S-N6-mAdoHcy and lyophilize to obtain a stable powder.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is suitable for analysis.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV absorbance at 260 nm.
The retention time of S-N6-mAdoHcy will need to be determined empirically by running standards.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of RNA methyltransferase by this compound.
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of S-N6-Methyladenosylhomocysteine (m6A-SAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-N6-Methyladenosylhomocysteine (m6A-SAH) is a derivative of S-adenosylhomocysteine (SAH) and a potent inhibitor of RNA methyltransferases. Its presence and concentration in biological systems can provide critical insights into the regulation of RNA methylation, a key epigenetic modification implicated in numerous cellular processes and disease states. While direct, validated methods for the quantification of m6A-SAH are not widely published, established analytical techniques for the structurally similar molecule, SAH, can be adapted for its detection and quantification. This document provides detailed application notes and adaptable protocols for the detection of m6A-SAH, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Overview of Detection Methods
The detection of m6A-SAH, analogous to SAH, can be achieved through highly sensitive and specific analytical methods. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity. By selecting specific precursor and product ion transitions, m6A-SAH can be distinguished from other closely related molecules.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC provides excellent separation of analytes. Derivatization of m6A-SAH to form a fluorescent compound can significantly enhance detection sensitivity.
Quantitative Data Summary
Due to the lack of commercially available standards and published validated methods specifically for m6A-SAH, the following table presents typical performance characteristics for the closely related and structurally similar compound, S-adenosylhomocysteine (SAH). These values provide a benchmark for the expected performance of an adapted method for m6A-SAH.
| Parameter | LC-MS/MS for SAH | HPLC-Fluorescence for SAH |
| Linearity (R²) | > 0.99 | > 0.999[1][2] |
| Limit of Detection (LOD) | 2.5 nmol/L | 4.4 x 10⁻⁹ mol/L[1][2] |
| Limit of Quantitation (LOQ) | 10 nmol/L | 5.7 x 10⁻⁹ mol/L[1][2] |
| Intra-day Precision (CV%) | < 10% | < 1.5% |
| Inter-day Precision (CV%) | < 10% | < 5% |
| Recovery | 92.7 - 103.5% | Not specified |
Signaling Pathway and Experimental Workflow
Role of m6A-SAH in RNA Methylation
This compound is formed from the condensation of N6-methyladenosine and homocysteine, a reaction catalyzed by S-adenosylhomocysteine hydrolase (SAHH) in vitro.[3] In vivo, it is a potent inhibitor of RNA methyltransferases, playing a crucial role in the regulation of RNA methylation by feedback inhibition.[3]
Caption: The role of m6A-SAH in the methylation cycle.
General Experimental Workflow for LC-MS/MS Detection
The workflow for detecting m6A-SAH is adapted from established protocols for SAH. The key steps involve sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of S-N6-Methyladenosylhomocysteine (m6A-SAH) in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of S-N6-Methyladenosylhomocysteine (m6A-SAH) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). m6A-SAH is a crucial molecule in the field of epitranscriptomics, serving as a byproduct and potential feedback inhibitor of N6-methyladenosine (m6A) RNA methylation. The accurate measurement of m6A-SAH is vital for understanding the regulation of RNA methylation in various physiological and pathological processes. This protocol outlines procedures for sample preparation, LC-MS/MS analysis, and data processing, and is intended for researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA and plays a critical role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation. The methylation of adenosine (B11128) residues is catalyzed by a methyltransferase complex that utilizes S-adenosylmethionine (SAM) as the methyl donor. This reaction produces S-adenosylhomocysteine (SAH) and, in the context of adenosine methylation to m6A, leads to the formation of this compound (m6A-SAH) upon the transfer of the methyl group. As a structural analog of SAH, a known potent inhibitor of methyltransferases, m6A-SAH is hypothesized to play a significant role in the feedback regulation of RNA methylation.
Dysregulation of m6A methylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the ability to accurately quantify the levels of key metabolites in the m6A pathway, such as m6A-SAH, is essential for elucidating the mechanisms of disease and for the development of novel therapeutic strategies. This application note describes a robust LC-MS/MS method for the quantification of m6A-SAH in complex biological matrices.
Signaling Pathway
The biosynthesis of this compound is intrinsically linked to the m6A RNA methylation cycle. In this pathway, the methyltransferase complex (e.g., METTL3/METTL14) transfers a methyl group from S-adenosylmethionine (SAM) to an adenosine residue on an RNA molecule, resulting in the formation of N6-methyladenosine (m6A) and S-adenosylhomocysteine (SAH). This compound is formed from the condensation of N6-methyladenosine and homocysteine.
Figure 1: Biosynthesis of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of m6A-SAH by LC-MS/MS consists of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Figure 2: General workflow for LC-MS/MS analysis of m6A-SAH.
Experimental Protocols
Materials and Reagents
-
This compound (m6A-SAH) analytical standard (highly recommended to verify purity)
-
Stable isotope-labeled internal standard (IS): Due to the current lack of a commercially available stable isotope-labeled m6A-SAH, a suitable alternative such as d5-S-Adenosylhomocysteine (d5-SAH) can be used as an initial surrogate. For the highest accuracy, custom synthesis of a stable isotope-labeled m6A-SAH (e.g., ¹³C or ¹⁵N labeled) is recommended.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation
Protocol 1: Extraction from Plasma/Serum
-
Thaw plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution (e.g., 1 µM d5-SAH in 0.1% formic acid).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Cultured Cells
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold 80% methanol.
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Vortex thoroughly.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions are a starting point and may require optimization for your specific instrumentation and sample type.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B1-5 min: 5-95% B5-7 min: 95% B7-7.1 min: 95-5% B7.1-10 min: 5% B |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | +5500 V |
Predicted MRM Transitions
The following MRM transitions are predicted based on the calculated molecular weight of m6A-SAH and the known fragmentation patterns of similar molecules like SAH. These transitions must be confirmed and optimized experimentally using an m6A-SAH standard. The most common fragmentation for SAH involves the cleavage of the glycosidic bond, resulting in the protonated adenine (B156593) or homocysteine moiety. For m6A-SAH, the protonated N6-methyladenine is the expected major product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| m6A-SAH (Predicted) | 399.1 | 150.1 | To be optimized |
| d5-SAH (Internal Standard) | 390.1 | 136.1 | To be optimized |
-
Precursor Ion (m6A-SAH): The theoretical monoisotopic mass of m6A-SAH (C₁₅H₂₂N₆O₅S) is 398.1423 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 399.1.
-
Product Ion (m6A-SAH): The predicted product ion corresponds to the protonated N6-methyladenine moiety [C₆H₇N₅ + H]⁺, with a theoretical m/z of 150.1.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of m6A-SAH in the unknown samples is then determined from this calibration curve.
Table 1: Calibration Curve Data
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Sample Quantification Data
| Sample ID | Area Ratio (Analyte/IS) | Calculated Concentration (nM) | %CV (n=3) |
| Control 1 | |||
| Control 2 | |||
| Treatment 1 | |||
| Treatment 2 |
Method Validation
For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy: Determine the closeness of the measured values to the true values.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Investigate the influence of the sample matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix and during the sample preparation process.
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the quantification of this compound. The described methodology, including sample preparation and optimized instrument parameters, offers a sensitive and specific approach for researchers studying the role of m6A RNA methylation in health and disease. It is crucial to emphasize that the provided MRM transitions for m6A-SAH are predicted and require experimental verification. Furthermore, for the most accurate quantification, the use of a stable isotope-labeled internal standard of m6A-SAH is strongly recommended.
Application Notes and Protocols for In Vitro Assays of S-N6-Methyladenosylhomocysteine (m6A-SAH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-N6-Methyladenosylhomocysteine (m6A-SAH) is a crucial molecule in the field of epitranscriptomics. As a close analog of S-adenosylhomocysteine (SAH), the universal by-product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, m6A-SAH is a valuable tool for studying the activity of RNA methyltransferases.[1] These enzymes, such as the METTL3/METTL14 complex, are responsible for the N6-methyladenosine (m6A) modification on RNA, a key regulator of gene expression and cellular processes. Dysregulation of m6A methylation has been implicated in various diseases, including cancer, making RNA methyltransferases attractive therapeutic targets.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of m6A-SAH against RNA methyltransferases. The described methods include radiometric, fluorescence-based, and luminescence-based assays, which are widely used for screening and characterizing methyltransferase inhibitors.
Data Presentation
The inhibitory activity of this compound is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory activities of m6A-SAH against various tRNA methyltransferases.
| Target Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Guanine-1 tRNA methyltransferase | m6A-SAH | ~0.4 | Competitive | [2] |
| Adenine-1 tRNA methyltransferase | m6A-SAH | ~6 | Competitive | [2] |
| N2-Guanine tRNA methyltransferase I | m6A-SAH | ~100 | Competitive | [2] |
Signaling Pathway
The m6A methylation pathway plays a critical role in post-transcriptional gene regulation. The writer complex, primarily METTL3/METTL14, transfers a methyl group from SAM to adenosine (B11128) residues on RNA, producing m6A-modified RNA and SAH. This modification influences mRNA stability, splicing, and translation, thereby affecting various downstream signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3] m6A-SAH, as a competitive inhibitor of METTL3/METTL14, can modulate these downstream effects.
Experimental Protocols
Radiometric Filter-Binding Assay for Methyltransferase Inhibition
This assay measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate RNA. The inhibition of this process by m6A-SAH is quantified by a decrease in radioactivity.
Materials:
-
Purified RNA methyltransferase (e.g., METTL3/METTL14 complex)
-
Substrate RNA (e.g., a specific oligonucleotide or total RNA)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound (m6A-SAH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 3 mM MgCl2)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, substrate RNA, and the purified methyltransferase enzyme in a 96-well plate.
-
Add m6A-SAH at a range of final concentrations to the appropriate wells. Include a control well with no inhibitor (vehicle control).
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-SAM.[4]
-
Air dry the filter paper.
-
Place the filter paper discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each m6A-SAH concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the m6A-SAH concentration and fitting the data to a dose-response curve.
Fluorescence-Based SAH Detection Assay
This is a coupled-enzyme assay that measures the production of SAH, which is then converted to a fluorescent product. Inhibition by m6A-SAH leads to a decrease in the fluorescent signal.
Materials:
-
Purified RNA methyltransferase
-
Substrate RNA
-
S-adenosylmethionine (SAM)
-
This compound (m6A-SAH)
-
Assay Buffer
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo)
-
96-well black, opaque plates
-
Fluorescence plate reader
Protocol:
-
Dispense test compounds (m6A-SAH) and controls into the wells of a 96-well plate.
-
Prepare a master mix containing the methyltransferase enzyme and its specific substrate in assay buffer.
-
Add the enzyme/substrate master mix to each well to initiate the methylation reaction.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow for SAH formation.
-
Prepare a detection reagent master mix containing SAHH and the ThioGlo probe in assay buffer.
-
Add the detection reagent to each well to stop the methylation reaction and initiate the conversion of SAH to a fluorescent product.
-
Incubate the plate at room temperature for a sufficient time to allow the detection reaction to complete.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the ThioGlo probe.
-
Calculate the percent inhibition for each m6A-SAH concentration and determine the IC50 value.
Luminescence-Based SAH Detection Assay (e.g., MTase-Glo™)
This assay quantifies the amount of SAH produced in a methyltransferase reaction through a series of enzymatic steps that culminate in a luminescent signal.
Materials:
-
Purified RNA methyltransferase
-
Substrate RNA
-
S-adenosylmethionine (SAM)
-
This compound (m6A-SAH)
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
Assay Buffer
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Dispense m6A-SAH and controls into the wells of a 384-well plate.
-
Prepare a master mix containing the methyltransferase, its substrate, and SAM in assay buffer.
-
Add the master mix to each well to start the reaction.
-
Incubate the plate at the optimal temperature and time for the enzyme.
-
Add the MTase-Glo™ Reagent to each well to stop the reaction and convert SAH to ADP.
-
Incubate at room temperature.
-
Add the MTase-Glo™ Detection Solution to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value for m6A-SAH.[5]
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
S-N6-Methyladenosylhomocysteine (SN6MAH): A Tool for Interrogating the Dynamics of N6-Methyladenosine (m6A) Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression. The dynamic and reversible nature of m6A modification is controlled by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). S-N6-Methyladenosylhomocysteine (SN6MAH) is a potent inhibitor of RNA methyltransferases, the enzymes responsible for depositing the m6A mark. While not a direct inhibitor of demethylases, SN6MAH serves as an invaluable chemical tool for researchers studying the intricate interplay between m6A writers and erasers. By selectively inhibiting the writing process, SN6MAH allows for the investigation of demethylase activity and its impact on cellular processes under conditions of suppressed m6A deposition.
These application notes provide a comprehensive overview of SN6MAH, including its mechanism of action, protocols for its synthesis and application in demethylase research, and its role in the broader context of m6A biology.
Mechanism of Action: An Indirect Tool for Demethylase Research
This compound is an analog of S-adenosylhomocysteine (SAH), the endogenous product of all S-adenosylmethionine (SAM)-dependent methyltransferase reactions. SAH is a potent feedback inhibitor of these enzymes. SN6MAH mimics SAH and effectively inhibits RNA methyltransferases, thereby reducing the overall levels of m6A on RNA.[1]
It is crucial to note that current scientific literature does not support the direct inhibition of the primary m6A demethylases, FTO and ALKBH5, by SN6MAH. Instead, its utility in demethylase research stems from its ability to create a cellular environment with reduced m6A levels. This allows researchers to study the activity and substrate specificity of demethylases without the confounding variable of ongoing m6A deposition.
Signaling Pathways and Logical Relationships
The regulation of m6A is a dynamic process involving "writers," "erasers," and "readers." SN6MAH perturbs this cycle by inhibiting the "writers."
Quantitative Data
While direct inhibitory data for SN6MAH against FTO and ALKBH5 is not available, it is useful to compare the IC50 values of known inhibitors for these demethylases to understand the landscape of available tools.
| Inhibitor | Target Demethylase | IC50 (µM) | Reference |
| Rhein | FTO | ~30 | N/A |
| Meclofenamic Acid (MA) | FTO | 8 | N/A |
| FB23 | FTO | 0.06 | N/A |
| FB23-2 | FTO | N/A | N/A |
| Compound 2 | FTO | 1.46 | [2] |
| Compound 3 | FTO | 28.9 | [2] |
| W23-1006 | ALKBH5 | 3.848 | N/A |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (SN6MAH)
This protocol is adapted from a method for the enzymatic synthesis of S-adenosyl-l-homocysteine and its analogs.[3][4][5]
Materials:
-
N6-methyladenosine
-
L-homocysteine
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Reaction tubes
-
Water bath or incubator at 37°C
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM N6-methyladenosine
-
20 mM L-homocysteine
-
10 µg/mL S-adenosylhomocysteine hydrolase (SAHH)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of SN6MAH and the consumption of N6-methyladenosine.
-
Purify the SN6MAH from the reaction mixture using preparative HPLC with a C18 column.
-
Lyophilize the purified fractions to obtain SN6MAH as a white powder.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vitro FTO/ALKBH5 Demethylase Inhibition Assay
This protocol can be used to assess the inhibitory activity of compounds against FTO and ALKBH5. It can be employed to confirm the lack of direct inhibition by SN6MAH.
Materials:
-
Recombinant human FTO or ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM ammonium (B1175870) iron(II) sulfate, 10 µM 2-oxoglutarate, 100 µM sodium L-ascorbate)
-
SN6MAH (or other test compounds)
-
96-well plates
-
Plate reader for fluorescence or luminescence detection (if using a coupled assay) or HPLC-MS/MS system for direct product quantification.
Procedure:
-
Prepare a stock solution of SN6MAH in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of SN6MAH to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add the m6A-containing substrate to each well.
-
Initiate the reaction by adding the recombinant FTO or ALKBH5 enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the demethylation activity. This can be done through various methods:
-
HPLC-MS/MS: Directly measure the ratio of m6A to adenosine (B11128).
-
Restriction Enzyme Protection Assay: If the m6A site is within a restriction enzyme recognition sequence that is blocked by methylation, demethylation will allow for cleavage, which can be visualized on a gel.[6]
-
Coupled Enzyme Assay: Use a formaldehyde (B43269) detection kit to measure the formaldehyde produced during demethylation.
-
Protocol 3: Cellular m6A Quantification using HPLC-MS/MS
This protocol allows for the measurement of global m6A levels in cells treated with SN6MAH.
Materials:
-
Cell culture reagents
-
SN6MAH
-
mRNA purification kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of SN6MAH for a specific duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and purify the mRNA using a commercial kit.
-
Digest the purified mRNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine and N6-methyladenosine.
-
Calculate the m6A/A ratio for each sample. A decrease in this ratio in SN6MAH-treated cells would indicate effective inhibition of methyltransferases.
Conclusion
This compound is a powerful tool for dissecting the complex regulatory networks of m6A modification. While its primary role is the inhibition of RNA methyltransferases, this activity can be strategically employed to investigate the function of demethylases. By reducing the rate of m6A deposition, SN6MAH enables a clearer view of the "erasing" process and its impact on RNA fate and cellular function. The protocols and information provided herein offer a foundation for researchers to utilize SN6MAH effectively in their exploration of the dynamic epitranscriptome.
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Application of S-N6-Methyladenosylhomocysteine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-N6-Methyladenosylhomocysteine (m6A-SAH) is a potent inhibitor of RNA methyltransferases, the enzymes responsible for the N6-methyladenosine (m6A) modification of RNA. The m6A modification is a critical regulator of RNA metabolism, influencing splicing, stability, translation, and localization. Dysregulation of m6A methylation has been implicated in various diseases, including cancer.
Direct application of m6A-SAH to cells is often challenging due to poor cell permeability. A common and effective strategy to achieve intracellular m6A-SAH accumulation is to treat cells with its precursor, N6-methyladenosine (m6Ado).[1] Once inside the cell, m6Ado is converted to m6A-SAH, leading to the inhibition of RNA methyltransferases and a subsequent reduction in global m6A levels.[1] This application note provides detailed protocols for the experimental use of m6Ado to generate intracellular m6A-SAH and inhibit RNA methylation in cell culture, with a focus on the murine erythroleukemia (MEL) cell line as a model system.
Mechanism of Action
The experimental strategy relies on the intracellular enzymatic conversion of exogenously supplied N6-methyladenosine to this compound. This process effectively inhibits RNA methyltransferases, leading to a global reduction in m6A RNA methylation and subsequent alterations in gene expression and cellular phenotype.
References
Commercial Sources and Applications of S-N6-Methyladenosylhomocysteine: A Detailed Guide for Researchers
For Immediate Release
S-N6-Methyladenosylhomocysteine (S-N6-MAH) is a potent inhibitor of histone and RNA methyltransferases, making it a valuable tool for researchers in epigenetics, cancer biology, and drug discovery. This document provides detailed application notes, experimental protocols, and a summary of commercial sources to facilitate its use in the laboratory.
Introduction
This compound is a derivative of S-adenosylhomocysteine (SAH), the product of S-adenosylmethionine (SAM)-dependent methylation reactions. By mimicking the structure of SAH, S-N6-MAH acts as a competitive inhibitor of various methyltransferases. Notably, it is a potent inhibitor of the histone methyltransferase DOT1L and has been shown to inhibit tRNA methyltransferases.[1][2][3] This inhibitory activity allows for the study of the physiological roles of these enzymes and the exploration of their potential as therapeutic targets.
Commercial Availability
While several major chemical suppliers offer related compounds such as N6-methyladenosine, the direct commercial availability of this compound can be limited. Researchers are advised to inquire with the following potential suppliers who specialize in enzyme inhibitors and biochemical reagents:
-
TargetMol: This supplier has listed this compound and its inhibitory activity against DOT1L.[1]
-
ChemicalBook: Provides chemical information and a platform to connect with global suppliers of this compound.[2][4]
It is recommended to contact these vendors directly to confirm availability, purity, and pricing.
Quantitative Data
This compound exhibits potent inhibitory activity against the histone methyltransferase DOT1L. The following table summarizes the available quantitative data.
| Target Enzyme | Inhibitor | Assay Type | IC50 (µM) | Reference |
| DOT1L | This compound | Biochemical Assay | 0.29 | [1][2] |
Signaling Pathways
This compound primarily interferes with cellular processes regulated by histone and RNA methylation.
DOT1L Signaling Pathway
DOT1L (Disruptor of Telomeric Silencing 1-Like) is a histone methyltransferase that specifically methylates lysine (B10760008) 79 of histone H3 (H3K79). This methylation plays a crucial role in transcriptional regulation, DNA repair, and cell cycle control. Dysregulation of DOT1L is implicated in certain types of leukemia. This compound, by inhibiting DOT1L, can modulate these downstream effects.
RNA Methylation Pathway
RNA methyltransferases are responsible for the post-transcriptional modification of various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). These modifications are critical for RNA stability, processing, and function. This compound can inhibit tRNA methyltransferases, thereby affecting protein synthesis and other cellular processes.[3]
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. Specific details may need to be optimized based on the enzyme source and assay format.
Protocol 1: In Vitro DOT1L Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the inhibition of DOT1L activity.
Materials:
-
Recombinant human DOT1L enzyme
-
Oligonucleosomes or recombinant histone H3 substrate
-
S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DOT1L enzyme, and the histone substrate.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper, wash with 10% TCA, and then with ethanol.
-
Allow the filter paper to dry completely.
-
Place the filter paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow:
Protocol 2: Cell-Based Assay for DOT1L Inhibition
This protocol describes how to assess the effect of this compound on H3K79 methylation in a cellular context.
Materials:
-
A suitable cell line (e.g., MLL-rearranged leukemia cells like MV4-11)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against di-methylated H3K79 (H3K79me2)
-
Primary antibody against total Histone H3 (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for 48-72 hours.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K79 methylation.
Experimental Workflow:
Conclusion
This compound is a powerful research tool for investigating the roles of DOT1L and RNA methyltransferases in health and disease. The information and protocols provided in this document are intended to serve as a comprehensive resource for researchers interested in utilizing this potent inhibitor in their studies. As with any chemical reagent, it is essential to source high-purity material and to optimize experimental conditions for specific applications.
References
- 1. S-N6-Methyladenosylhomocysteine_TargetMol [targetmol.com]
- 2. S-N(6)-methyladenosylhomocysteine CAS#: 53228-06-1 [m.chemicalbook.com]
- 3. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-N(6)-methyladenosylhomocysteine suppliers & manufacturers in China [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: S-N6-Methyladenosylhomocysteine (S-N6-MAH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-N6-Methyladenosylhomocysteine (S-N6-MAH). The content is designed to address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound (S-N6-MAH)?
This compound is an analogue of S-adenosylhomocysteine (SAH) and is primarily recognized as a competitive inhibitor of RNA methyltransferases.[1][2] It is formed in vitro and in vivo from the condensation of N6-methyladenosine (m6A) and homocysteine by the enzyme S-adenosylhomocysteine hydrolase.[1] Its main on-target effect is the inhibition of the transfer of methyl groups to RNA, thereby affecting RNA processing and function.[1]
Q2: How can I be sure that the cellular effects I observe are due to the inhibition of my RNA methyltransferase of interest and not an off-target effect?
This is a critical experimental question. To distinguish between on-target and off-target effects, consider the following approaches:
-
Rescue Experiments: If the observed phenotype is due to the inhibition of a specific methyltransferase, it should be rescued by introducing a mutated, inhibitor-resistant version of that enzyme.
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold but targeting the same methyltransferase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that S-N6-MAH is binding to your target protein in cells.[3][4][5]
-
Knockdown/Knockout Models: Compare the phenotype induced by S-N6-MAH with that of a genetic knockdown or knockout of the target methyltransferase. Similar phenotypes support an on-target mechanism.
Q3: Are there known off-target binding partners for S-N6-MAH?
Currently, there is limited specific data in the scientific literature detailing off-target binding partners of S-N6-MAH. As an analogue of S-adenosylhomocysteine, it has the potential to interact with other SAM-dependent methyltransferases or proteins with SAH-binding pockets. However, specific interactions beyond RNA methyltransferases have not been well-characterized.
Q4: Could S-N6-MAH affect other types of methyltransferases, such as DNA or protein methyltransferases?
While S-N6-MAH is primarily documented as an RNA methyltransferase inhibitor, its structural similarity to SAH suggests a possibility of interaction with other classes of methyltransferases. For instance, SAH itself is a potent product inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases, including those for DNA and proteins.[6] Therefore, it is plausible that S-N6-MAH could exhibit inhibitory activity against other methyltransferases, which would be considered an off-target effect if the intended target is a specific RNA methyltransferase.
Q5: What are the best experimental approaches to identify potential off-target effects of S-N6-MAH?
To proactively identify off-target effects, a combination of proteome-wide and targeted approaches is recommended:
-
Chemical Proteomics: This method can identify the direct binding partners of S-N6-MAH across the proteome.[7][8] A common strategy involves immobilizing an analogue of S-N6-MAH on a resin and identifying the proteins from a cell lysate that bind to it.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): This technique can identify proteins that are stabilized or destabilized upon binding to S-N6-MAH in a cellular context, providing evidence of direct target engagement.[4][9]
-
Kinase and Phosphatase Profiling: Broad-spectrum kinase and phosphatase activity assays can be used to screen for unintended inhibition or activation of these key signaling molecules.
-
Transcriptomic and Proteomic Analysis: Global analysis of mRNA and protein expression changes following S-N6-MAH treatment can reveal unexpected pathway modulation.[10][11]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Effects
You are observing cellular effects that are not consistent with the known function of your target RNA methyltransferase.
-
Possible Cause: Off-target effects of S-N6-MAH.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct binding assay like CETSA to verify that S-N6-MAH interacts with your intended target at the concentrations used in your experiments.[3][4][5]
-
Titrate the Compound: Determine the dose-response curve for both the intended on-target effect (e.g., inhibition of methylation of a known substrate) and the unexpected phenotype. A significant separation in the effective concentrations may suggest an off-target effect.
-
Perform a Proteome-Wide Off-Target Screen: Employ techniques like chemical proteomics or CETSA-MS to identify other potential binding partners of S-N6-MAH in your experimental system.[4][7][8][9]
-
Issue 2: High Background or Non-Specific Effects in Cellular Assays
Your cellular assays show high background or effects in control cells that are difficult to interpret.
-
Possible Cause: The observed effects might be indirect consequences of perturbing the general methylation cycle rather than specific inhibition of your target. Inhibition of S-adenosylhomocysteine hydrolase can lead to the accumulation of SAH, which has broad effects on methylation reactions.[12] While S-N6-MAH is not a direct inhibitor of this enzyme, its presence can influence the cellular pool of methyltransferase inhibitors.
-
Troubleshooting Steps:
-
Measure Cellular SAH/SAM Ratio: Assess the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio in your cells after treatment with S-N6-MAH. A significant alteration in this ratio can indicate a general disruption of cellular methylation.
-
Analyze Global Methylation Levels: Use techniques to measure global DNA and protein methylation to see if S-N6-MAH is causing widespread changes beyond RNA methylation.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analogue of S-N6-MAH as a negative control to rule out non-specific effects related to the chemical scaffold.
-
Quantitative Data
The inhibitory activity of this compound has been characterized against several tRNA methyltransferases, demonstrating some degree of selectivity.
| Enzyme | Ki (μM) |
| Guanine-1 tRNA methyltransferase | ~0.4 |
| Adenine-1 tRNA methyltransferase | ~6 |
| N2-guanine tRNA methyltransferase I | ~100 |
| Data from a study on S-adenosylhomocysteine analogues.[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a targeted approach to verify the interaction between S-N6-MAH and a specific protein of interest in a cellular environment.[3][4][5]
Materials:
-
Cells expressing the target protein
-
This compound (S-N6-MAH)
-
Vehicle control (e.g., DMSO, PBS)
-
Lysis buffer (with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of S-N6-MAH or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells and wash them with PBS.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Denature the samples by adding SDS-PAGE loading buffer.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody. An increase in the thermal stability of the target protein in the presence of S-N6-MAH indicates binding.
Protocol 2: Chemical Proteomics for Off-Target Identification
This is a discovery-based approach to identify a broader range of proteins that interact with S-N6-MAH.
Materials:
-
An analogue of S-N6-MAH functionalized with a linker for immobilization (e.g., a biotin (B1667282) tag or a linker for coupling to a resin)
-
Affinity resin (e.g., streptavidin beads for a biotinylated compound or NHS-activated sepharose for a compound with a primary amine)
-
Cell lysate from your experimental system
-
Wash buffers of increasing stringency
-
Elution buffer
-
Mass spectrometry facility for protein identification
Methodology:
-
Immobilization of the Bait: Covalently link the functionalized S-N6-MAH analogue to the affinity resin according to the manufacturer's instructions.
-
Incubation with Lysate: Incubate the immobilized bait with the cell lysate to allow for protein binding. Include a control resin with no bait or with an inactive analogue to identify non-specific binders.
-
Washing: Wash the resin extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free S-N6-MAH.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the S-N6-MAH bait with the control to determine the specific interactors.
Visualizations
Caption: On-target mechanism of S-N6-MAH.
Caption: Experimental workflow to identify off-target effects.
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Chemical Proteomics Reveals the N6-Methyladenosine (m6A)-Regulated Protein-RNA Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - RNA Chemical Proteomics Reveals the N6âMethyladenosine (m6A)-Regulated ProteinâRNA Interactome - American Chemical Society - Figshare [acs.figshare.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomic Analysis Revealed Broad Roles of N6-Methyladenosine in Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomic Analysis Revealed Broad Roles of N6-Methyladenosine in Heat Shock Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-N6-Methyladenosylhomocysteine (SNAH) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield of S-N6-Methyladenosylhomocysteine (SNAH) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound (SNAH)?
The primary and most efficient method for synthesizing SNAH is through an enzymatic reaction. This reaction involves the condensation of N6-methyladenosine and L-homocysteine, catalyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH).[1] The reaction is reversible, and the equilibrium typically favors the synthesis of SNAH.
Q2: What are the key factors that influence the yield of the enzymatic synthesis of SNAH?
Several factors can significantly impact the yield of SNAH synthesis:
-
Enzyme Activity and Stability: The concentration and specific activity of the SAHH enzyme are critical. Ensuring the enzyme is active and stable throughout the reaction is paramount.
-
Reaction Conditions (pH and Temperature): SAHH activity is highly dependent on the pH and temperature of the reaction buffer. Optimal conditions can vary depending on the source of the enzyme.
-
Substrate Concentrations: The concentrations of N6-methyladenosine and L-homocysteine can affect the reaction rate and overall yield.
-
Product Inhibition: The accumulation of the product, SNAH, can inhibit the forward reaction, thus limiting the final yield.
-
Substrate Quality and Solubility: The purity of the substrates is important. Additionally, the solubility of N6-methyladenosine in the reaction buffer can be a limiting factor.
Q3: How can I monitor the progress of the SNAH synthesis reaction?
The progress of the reaction can be monitored by measuring the depletion of the substrates (N6-methyladenosine or L-homocysteine) or the formation of the product (SNAH). High-performance liquid chromatography (HPLC) is a common and effective method for separating and quantifying these components in the reaction mixture.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of SNAH and provides systematic solutions to improve the yield and quality of the product.
Logical Troubleshooting Workflow
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for SNAH synthesis is limited in the literature, the following tables provide optimal reaction conditions for SAHH from various sources, which can be used as a starting point for optimizing SNAH synthesis.
Table 1: Optimal pH and Temperature for S-adenosylhomocysteine hydrolase (SAHH) Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Human | 6.5 | 41 |
| Corynebacterium glutamicum | 7.6 | 37-40 |
| Thermotoga maritima | 8.0 | 85 |
Table 2: Recommended Starting Concentrations for SNAH Synthesis
| Component | Recommended Concentration | Notes |
| N6-methyladenosine | 10-50 mM | Ensure complete dissolution. A small amount of DMSO may be used, but check for enzyme compatibility. |
| L-homocysteine | 1.5x molar excess to N6-methyladenosine | A slight excess can help drive the reaction forward. |
| SAHH Enzyme | 1-5 µM | Optimal concentration should be determined empirically. |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of SNAH
This protocol is adapted from a highly efficient method for the synthesis of S-adenosylhomocysteine (SAH) and should be optimized for SNAH production. This method utilizes an enzymatic cascade to generate L-homocysteine in situ from a more stable and less expensive precursor, racemic homocysteine thiolactone.
Materials:
-
N6-methyladenosine
-
Racemic Homocysteine Thiolactone
-
Purified α-amino-ε-caprolactam racemase (ACLR)
-
Purified Bleomycin hydrolase (BLH)
-
Purified S-adenosylhomocysteine hydrolase (SAHH)
-
Phosphate (B84403) buffer (50 mM, pH 8.0)
-
Reaction vessel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the following components to the phosphate buffer (pH 8.0):
-
N6-methyladenosine (final concentration of 10 mM)
-
Racemic Homocysteine Thiolactone (final concentration of 10 mM)
-
Purified ACLR (final concentration of 1 µM)
-
Purified BLH (final concentration of 1 µM)
-
Purified SAHH (final concentration of 1 µM)
-
-
Incubation: Incubate the reaction mixture at 25°C for 16 hours with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Once the reaction has reached completion (as determined by HPLC), terminate the reaction by adding trifluoroacetic acid (TFA) to a final concentration of 1% (v/v) or by ultrafiltration to remove the enzymes.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated enzymes.
-
Purification: Proceed with the purification of SNAH from the supernatant as described in Protocol 2.
SNAH Synthesis Pathway
Protocol 2: Purification of SNAH by Ion-Exchange Chromatography
This protocol provides a general framework for the purification of SNAH using strong cation exchange chromatography.
Materials:
-
Supernatant from the terminated synthesis reaction
-
Strong cation exchange column (e.g., Dowex 50WX8)
-
Water (deionized or HPLC grade)
-
Aqueous ammonia (B1221849) solution (for elution)
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the strong cation exchange column with deionized water.
-
Sample Loading: Load the supernatant from the synthesis reaction onto the equilibrated column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound components, including the enzymes if not previously removed.
-
Elution: Elute the bound SNAH from the column using a gradient of aqueous ammonia (e.g., 0 to 2 M). The exact gradient should be optimized for the specific column and experimental setup.
-
Fraction Collection: Collect fractions during the elution process.
-
Analysis: Analyze the collected fractions for the presence of SNAH using HPLC or another suitable analytical method.
-
Pooling and Lyophilization: Pool the fractions containing pure SNAH and lyophilize to obtain the final product as a dry powder.
General Experimental Workflow
References
Avoiding degradation of S-N6-Methyladenosylhomocysteine during experiments
Welcome to the technical support center for S-N6-Methyladenosylhomocysteine (S-N6-MAH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of S-N6-MAH during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-N6-MAH) and why is its stability a concern?
A1: this compound (S-N6-MAH) is a derivative of S-adenosylhomocysteine (SAH) and a potent inhibitor of methyltransferases. Its stability is critical for accurate and reproducible experimental outcomes, as degradation can lead to a loss of inhibitory activity and the generation of confounding artifacts.
Q2: What are the primary factors that contribute to the degradation of S-N6-MAH?
A2: The main factors contributing to S-N6-MAH degradation are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic and thioether bonds.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Enzymatic Activity: In biological samples, enzymes such as SAH hydrolase can metabolize S-N6-MAH.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to molecular instability and degradation.
Q3: How should I store S-N6-MAH to ensure its long-term stability?
A3: For long-term storage, S-N6-MAH should be stored as a solid at -20°C or -80°C.[1][2] Stock solutions should be prepared in a suitable solvent (e.g., DMSO or an acidic buffer), aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity in enzymatic assay | Degradation of S-N6-MAH stock solution. | 1. Prepare fresh stock solutions from solid material. 2. Use a new, single-use aliquot of a previously prepared stock solution. 3. Verify the pH and temperature of the assay buffer are within a stable range for S-N6-MAH (ideally slightly acidic and kept on ice). |
| Inappropriate solvent for stock solution. | S-N6-MAH is soluble in water, DMSO, and acidic solutions. Avoid using ethanol (B145695) as it is insoluble.[1] | |
| High variability between experimental replicates | Inconsistent handling of S-N6-MAH. | 1. Ensure uniform and minimal exposure of S-N6-MAH solutions to room temperature. 2. Use a master mix containing S-N6-MAH to add to all relevant wells simultaneously. |
| Degradation during the experiment. | 1. Minimize the pre-incubation time of S-N6-MAH in the assay buffer. 2. Consider the inclusion of a broad-spectrum hydrolase inhibitor if enzymatic degradation is suspected. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of S-N6-MAH into byproducts. | 1. Analyze a fresh sample of S-N6-MAH to confirm its purity. 2. Review the sample preparation workflow for potential sources of degradation (e.g., high pH, elevated temperature). |
Experimental Protocols
Protocol 1: Preparation and Storage of S-N6-MAH Stock Solutions
-
Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of solid S-N6-MAH.
-
Solvent Addition: Add the appropriate volume of pre-chilled, high-purity solvent (e.g., DMSO or 0.02 M HCl) to achieve the desired stock concentration.
-
Dissolution: Vortex briefly until the solid is completely dissolved. Keep the tube on ice as much as possible.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Use of S-N6-MAH in a Methyltransferase Enzymatic Assay
-
Thawing: Thaw a single-use aliquot of the S-N6-MAH stock solution on ice.
-
Dilution: Prepare the required dilutions of S-N6-MAH in the pre-chilled assay buffer immediately before use.
-
Assay Setup: On ice, prepare the reaction mixture containing the methyltransferase enzyme, substrate, and any other required components.
-
Initiation: Add the diluted S-N6-MAH to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for the specified duration.
-
Quenching: Stop the reaction using an appropriate quenching method.
-
Analysis: Proceed with the detection method (e.g., radioactivity, fluorescence, mass spectrometry).
Data Presentation
Table 1: Recommended Storage Conditions for S-Adenosylhomocysteine (SAH) Analogs
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to 1 year | Store in a desiccator. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light.[2] |
| Stock Solution (in 0.02 M HCl) | -20°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[3] |
| Diluted Working Solutions | 4°C (on ice) | For immediate use | Prepare fresh for each experiment. |
Disclaimer: The stability data presented is based on the closely related compound S-adenosylhomocysteine (SAH). While S-N6-MAH is expected to have similar stability, it is recommended to perform internal validation for long-term experiments.
Visualizations
Caption: Recommended workflow for preparing and using S-N6-MAH.
Caption: Troubleshooting logic for S-N6-MAH degradation issues.
References
Technical Support Center: S-N6-Methyladenosylhomocysteine (S-N6-MAH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-N6-Methyladenosylhomocysteine (S-N6-MAH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-N6-MAH)?
A1: this compound is a derivative of S-adenosylhomocysteine (SAH). It is known to be a potent inhibitor of RNA methyltransferases, enzymes that play a crucial role in post-transcriptional gene regulation.[1] Its inhibitory activity is comparable to that of SAH, a well-characterized feedback inhibitor of methyltransferase enzymes.[1]
Q2: What are the primary applications of S-N6-MAH in research?
A2: S-N6-MAH is primarily used in studies involving RNA methylation. Its ability to inhibit RNA methyltransferases makes it a valuable tool for investigating the role of RNA methylation in various biological processes, including RNA processing and translational function.[1] It is also explored in the context of drug development for diseases where aberrant methylation is implicated, such as in certain viral infections and cancers.
Q3: How should I store S-N6-MAH?
A3: While specific stability data for S-N6-MAH is limited, its structural analog S-adenosyl-L-homocysteine (SAH) is known to slowly oxidize in solid form and in solution. For long-term storage, it is recommended to store S-N6-MAH as a solid at -20°C or below. For solutions, neutral pH is generally preferred, and the addition of antioxidants like thiodiglycol (B106055) may help prevent oxidation. Alkaline solutions should be avoided as they can accelerate oxidation.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of S-N6-MAH. This guide provides potential solutions to common problems.
Issue 1: S-N6-MAH is not dissolving in my desired solvent.
-
Possible Cause: The chosen solvent may not be optimal for S-N6-MAH. Like its analog SAH, it may have limited solubility in certain organic solvents.
-
Solution:
-
Try recommended solvents: Based on the properties of the closely related compound S-adenosyl-L-homocysteine (SAH), water and dimethyl sulfoxide (B87167) (DMSO) are recommended starting points.
-
Use physical aids for dissolution: Gentle warming and sonication can significantly improve solubility. For instance, the solubility of SAH in water is reported to be ≥45.3 mg/mL with gentle warming, and in DMSO, it is ≥8.56 mg/mL with gentle warming and sonication.[2]
-
Consider pH adjustment for aqueous solutions: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the aqueous solution. Experiment with slightly acidic or basic buffers to find the optimal pH for dissolution.
-
Issue 2: My S-N6-MAH solution appears cloudy or has precipitated over time.
-
Possible Cause 1: The concentration of S-N6-MAH may have exceeded its solubility limit in the chosen solvent at the storage temperature.
-
Solution 1:
-
Prepare a fresh stock solution at a slightly lower concentration.
-
Store stock solutions at room temperature if they are stable for short periods, or in a water bath at a slightly elevated temperature just before use to redissolve any precipitate. Always check for compound stability at elevated temperatures.
-
-
Possible Cause 2: The compound may be degrading over time, leading to the formation of less soluble byproducts.
-
Solution 2:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
As with SAH, oxidation can be a concern. If possible, degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Conditions |
| S-adenosyl-L-homocysteine | Water | 1 mg/mL | - |
| S-adenosyl-L-homocysteine | Water | ≥45.3 mg/mL | Gentle warming |
| S-adenosyl-L-homocysteine | DMSO | ≥8.56 mg/mL | Gentle warming and sonication |
Note: This data is for S-adenosyl-L-homocysteine and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of S-N6-MAH
This protocol provides a general guideline for preparing a stock solution of S-N6-MAH, using techniques recommended for its analog, SAH.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of S-N6-MAH powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath (e.g., at 37°C) for 5-10 minutes.
-
Alternatively, or in combination with warming, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of RNA Methyltransferase by S-N6-MAH.
Experimental Workflow Diagram
References
Technical Support Center: S-N6-Methyladenosylhomocysteine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-N6-Methyladenosylhomocysteine (S-N6-mAHC). The information provided here will help in interpreting mass spectrometry data and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a methylated derivative of S-Adenosylhomocysteine (SAH). SAH is a product and inhibitor of methyltransferase enzymes, which play a crucial role in the methylation of various biomolecules like DNA, RNA, and proteins. The ratio of S-Adenosylmethionine (SAM) to SAH is often used as an indicator of the cell's methylation capacity. Dysregulation of this pathway is implicated in numerous diseases, including cancer and cardiovascular disorders.[1] this compound can be formed in vitro and in vivo and also acts as an inhibitor of RNA methyltransferases.[2]
Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
The molecular weight of this compound is approximately 398.4 g/mol . In positive ion mode electrospray ionization (ESI), the precursor ion will be the protonated molecule [M+H]⁺. The fragmentation pattern is expected to be similar to that of SAH, with the primary cleavage occurring at the glycosidic bond.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Predicted Product Ion (m/z) | Fragment |
| This compound | ~399.1 | ~150.1 | N6-methyladenine |
| S-Adenosylhomocysteine (for comparison) | 385.1 | 136.1 | Adenine |
Q3: I am not seeing a clear peak for my analyte. What are the common causes?
Several factors could lead to a weak or absent signal for this compound:
-
Sample Degradation: this compound, like SAH, can be unstable. Ensure proper storage of samples at -80°C and minimize freeze-thaw cycles.
-
Inefficient Extraction: The extraction protocol may need optimization for your specific sample matrix (e.g., plasma, cultured cells). Perchloric acid or acetone (B3395972) precipitation are common methods.[1]
-
Matrix Effects: Components in your sample matrix can suppress the ionization of the analyte. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
-
Suboptimal LC-MS/MS Parameters: Ensure that the mass spectrometer is set to the correct precursor and product ion m/z values and that the collision energy is optimized. The liquid chromatography gradient may also need adjustment to ensure proper separation from interfering compounds.
Q4: How can I accurately quantify this compound in my samples?
For accurate quantification, a stable isotope dilution method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][3] This involves spiking your samples with a known concentration of a heavy isotope-labeled internal standard (e.g., d4-S-N6-Methyladenosylhomocysteine) prior to sample preparation. A calibration curve is generated using standards of known concentrations, and the analyte concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Noise | Contaminated solvents or reagents. Dirty ion source. | Use high-purity (LC-MS grade) solvents and reagents. Perform routine cleaning and maintenance of the mass spectrometer's ion source. |
| Poor Peak Shape | Suboptimal chromatography. Column degradation. | Optimize the LC gradient and flow rate. Ensure the column is not overloaded. Replace the column if it has degraded. |
| Inconsistent Retention Time | Fluctuations in LC pump pressure. Changes in mobile phase composition. Temperature variations. | Ensure the LC system is properly maintained and delivering a stable flow. Prepare fresh mobile phases daily. Use a column oven to maintain a constant temperature. |
| No Fragmentation | Insufficient collision energy. Incorrect precursor ion selection. | Optimize the collision energy for the specific analyte. Verify the m/z of the precursor ion. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is adapted from established methods for SAH analysis and should be optimized for your specific instrumentation and sample type.[1]
1. Sample Preparation (Cultured Cells)
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells in the presence of an extraction solution (e.g., 0.4 M perchloric acid) containing a known amount of stable isotope-labeled internal standard.
-
Vortex vigorously to lyse the cells.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient from low to high organic mobile phase is used to elute the analyte.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: ~399.1 -> ~150.1
-
Internal Standard (e.g., d4-S-N6-mAHC): Adjust m/z values accordingly.
-
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation of this compound in MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of S-N6-Methyladenosylhomocysteine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of S-N6-Methyladenosylhomocysteine (S-N6-MAH) with other methyltransferase inhibitors. S-N6-MAH, an analog of S-adenosylhomocysteine (SAH), is a product of the reaction between N6-methyladenosine and homocysteine and acts as an inhibitor of RNA methyltransferases.[1] This document details its inhibitory performance, provides experimental protocols for its validation, and visualizes its mechanism and impact on cellular signaling pathways.
Comparative Performance of Methyltransferase Inhibitors
The inhibitory potential of this compound has been evaluated against various methyltransferases, primarily demonstrating its effect on tRNA methyltransferases. Its performance, along with that of other well-characterized and modern methyltransferase inhibitors, is summarized below. S-N6-MAH acts as a competitive inhibitor, with Ki values indicating a strong inhibitory effect on specific methyltransferases.[2]
| Inhibitor | Target Enzyme(s) | Inhibition Constant (Ki) / IC50 | Mechanism of Action | Reference(s) |
| This compound | Guanine-1 tRNA methyltransferase | ~0.4 µM (Ki) | Competitive with S-adenosylmethionine (SAM) | [2] |
| Adenine-1 tRNA methyltransferase | ~6 µM (Ki) | Competitive with SAM | [2] | |
| N2-guanine tRNA methyltransferase I | ~100 µM (Ki) | Competitive with SAM | [2] | |
| S-adenosylhomocysteine (SAH) | General methyltransferase inhibitor | Varies depending on the enzyme | Product inhibition, competitive with SAM | [3] |
| Sinefungin | General methyltransferase inhibitor | Varies depending on the enzyme | SAM analog, competitive inhibitor | [4] |
| Decitabine (5-aza-2'-deoxycytidine) | DNA methyltransferases (DNMTs) | Varies depending on cell line | Covalent trapping of DNMTs | [4] |
| STM2457 | METTL3 | 16.9 nM (IC50) | Catalytic inhibitor, competitive with SAM | [5][6][7][8] |
| Quercetin | METTL3 | 2.73 µM (IC50) | Competitive inhibitor | [9] |
Experimental Protocols
Validating the inhibitory effect of this compound involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Methyltransferase Inhibition Assay
This assay directly measures the ability of S-N6-MAH to inhibit the activity of a purified methyltransferase enzyme.
Materials:
-
Purified methyltransferase (e.g., a specific tRNA or mRNA methyltransferase)
-
This compound (inhibitor)
-
S-[3H-methyl]-adenosyl-L-methionine (radiolabeled methyl donor)
-
Substrate RNA (e.g., total tRNA or a specific mRNA transcript)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, substrate RNA, and the purified methyltransferase enzyme.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind.
-
Initiate the methylation reaction by adding S-[3H-methyl]-adenosyl-L-methionine.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
Precipitate the RNA by incubating on ice for 30 minutes.
-
Collect the precipitated RNA on a filter membrane and wash with 5% TCA to remove unincorporated radiolabeled SAM.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of S-N6-MAH and determine the IC50 value. For Ki determination, perform the assay at varying substrate (SAM) concentrations to perform kinetic analysis (e.g., Lineweaver-Burk plot).[2]
Cellular N6-methyladenosine (m6A) Quantification by LC-MS/MS
This method quantifies the global levels of m6A in cellular RNA to assess the in-cell efficacy of S-N6-MAH.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
mRNA purification kit (optional, for focusing on mRNA)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Protocol:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells and extract total RNA using a commercial kit.
-
(Optional) Purify mRNA from the total RNA to specifically analyze m6A levels in messenger RNA.
-
Digest the RNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.[10]
-
Analyze the resulting nucleoside mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amounts of adenosine (B11128) and N6-methyladenosine.[10]
-
Calculate the m6A/A ratio for each sample to determine the relative global m6A levels. A decrease in this ratio in treated cells indicates inhibition of RNA methylation.
Visualizing the Impact of this compound
Mechanism of Action and Signaling Consequences
This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor for methyltransferase enzymes. By binding to the SAM-binding pocket of these enzymes, it prevents the transfer of a methyl group to the target RNA, thereby reducing N6-methyladenosine (m6A) levels. This inhibition can have widespread effects on cellular signaling, as m6A modification is a critical regulator of mRNA stability, translation, and splicing. Key signaling pathways, such as the PI3K/AKT pathway, are known to be influenced by the m6A status of key transcripts.
Caption: Competitive inhibition of methyltransferase by this compound.
Caption: Impact of S-N6-MAH on the PI3K/AKT signaling pathway.
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide methyltransferase inhibition by S-adenosylethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Comparative Guide to S-N6-Methyladenosylhomocysteine and Other Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methyltransferases are a critical class of enzymes involved in the regulation of numerous cellular processes, including gene expression, signal transduction, and metabolism. Their dysregulation is implicated in a wide range of diseases, most notably cancer. This has led to the development of various methyltransferase inhibitors as potential therapeutic agents. This guide provides an objective comparison of S-N6-Methyladenosylhomocysteine (S-N6-MAH) with other prominent methyltransferase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development decisions.
Overview of this compound (S-N6-MAH)
This compound is a potent and specific inhibitor of the histone methyltransferase DOT1L.[1] DOT1L is unique among histone methyltransferases as it methylates histone H3 on lysine (B10760008) 79 (H3K79), a modification associated with active transcription. The inhibition of DOT1L by S-N6-MAH has shown potential in the context of certain cancers, particularly MLL-rearranged leukemias.
Comparative Efficacy of Methyltransferase Inhibitors
The inhibitory potency of S-N6-MAH and other selected methyltransferase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor | Target Methyltransferase(s) | IC50 Value | Class |
| This compound (S-N6-MAH) | DOT1L | 0.29 µM | Specific |
| Sinefungin | Broad-spectrum (e.g., SET7/9, various viral MTases) | 0.80 ± 0.02 μM (for SETD2), 2.2 ± 0.4μM (for SET7/9), 49.5 ± 0.31 µg/mL (for HSV-1 MTase), 100.1 ± 2.61 µg/mL (for SARS-CoV-2 MTase) | Broad-Spectrum |
| S-Adenosyl-L-homocysteine (SAH) | Broad-spectrum (product inhibitor of most SAM-dependent methyltransferases) | Varies depending on the enzyme and SAM concentration | Broad-Spectrum |
| UNC0638 | G9a, GLP | <15 nM (for G9a), 19 nM (for GLP) | Specific |
| Tazemetostat (EPZ-6438) | EZH2 | 11 nM | Specific |
| GSK126 | EZH2 | 9.9 nM | Specific |
Experimental Protocols
In Vitro Methyltransferase Activity Assay (Radioisotope-Based)
This protocol is a common method to determine the activity of a methyltransferase and the potency of an inhibitor.
Materials:
-
Recombinant methyltransferase (e.g., DOT1L, EZH2, G9a)
-
Histone substrate (e.g., recombinant H3, nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor stock solution (e.g., S-N6-MAH in DMSO)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the methyltransferase enzyme.
-
Add varying concentrations of the inhibitor (e.g., S-N6-MAH) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated ³H-SAM.
-
Place the dried filter paper into a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Determination of IC50 Values
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Perform the in vitro methyltransferase activity assay with a range of inhibitor concentrations.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is determined from the curve as the concentration of inhibitor that corresponds to 50% inhibition of the enzyme's maximal activity.
Signaling Pathway and Experimental Workflow Diagrams
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L is recruited by MLL fusion proteins, leading to H3K79 methylation and leukemogenesis.
EZH2 Signaling Pathway in Cancer
Caption: EZH2, as part of the PRC2 complex, represses tumor suppressor genes via H3K27 trimethylation.
G9a Signaling Pathway in Transcriptional Repression
Caption: The G9a/GLP complex mediates H3K9 dimethylation, leading to gene silencing and regulation of cellular pathways.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a methyltransferase inhibitor.
References
Comparative Analysis of Cellular Toxicity: S-N6-Methyladenosylhomocysteine vs. S-Adenosylhomocysteine
A Guide for Researchers in Drug Development and Life Sciences
This guide provides a comprehensive comparison of the cellular toxicity of two key endogenous molecules, S-N6-Methyladenosylhomocysteine (N6-mAdoHcy) and S-Adenosylhomocysteine (SAH). Understanding the distinct toxic profiles of these related compounds is crucial for researchers in drug development, toxicology, and cellular biology. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their mechanisms of action and potential impacts on cellular health.
Executive Summary
S-Adenosylhomocysteine (SAH) and this compound (N6-mAdoHcy) are both byproducts of methylation reactions essential for numerous cellular processes. However, their accumulation can lead to significant cellular toxicity. SAH is a well-established inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, and its cytotoxic effects are primarily linked to the disruption of cellular methylation, leading to DNA damage and apoptosis. N6-mAdoHcy, a derivative of N6-methyladenosine (N6mAdo), is a potent inhibitor of RNA methyltransferases. Its cytotoxic effects are thought to stem from the disruption of RNA methylation, which can impact cell growth and differentiation.
Mechanisms of Cellular Toxicity
S-Adenosylhomocysteine (SAH)
SAH is a product of all SAM-dependent methylation reactions. Its intracellular concentration is tightly regulated by the enzyme SAH hydrolase (SAHH). When SAHH activity is inhibited or overwhelmed, SAH accumulates, leading to product inhibition of most methyltransferases. This has profound consequences for the cell:
-
Disruption of the SAM/SAH Ratio: An elevated SAH level decreases the SAM/SAH ratio, which is a critical indicator of the cell's methylation potential.
-
Inhibition of Methylation: The inhibition of methyltransferases affects the methylation of a wide range of substrates, including DNA, RNA, proteins (such as histones), and phospholipids.
-
Induction of Apoptosis: The disruption of essential methylation processes can trigger programmed cell death (apoptosis). This can occur through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.
-
DNA Damage: SAH-induced hypomethylation of DNA can lead to genomic instability and DNA damage.
This compound (N6-mAdoHcy)
N6-mAdoHcy is formed from the metabolism of N6-methyladenosine (N6mAdo), a modified nucleoside found in RNA. The cytotoxic effects of N6mAdo are largely attributed to its intracellular conversion to N6-mAdoHcy[1]. The primary mechanism of N6-mAdoHcy toxicity is the potent inhibition of RNA methyltransferases[2].
-
Inhibition of RNA Methylation: N6-mAdoHcy acts as a strong feedback inhibitor of RNA methyltransferases, which are responsible for modifications like N6-methyladenosine (m6A) in mRNA and other RNA species.
-
Impact on RNA Metabolism: The m6A modification plays a crucial role in regulating mRNA splicing, nuclear export, stability, and translation[3][4][5]. Inhibition of this process can therefore lead to widespread dysregulation of gene expression.
-
Inhibition of Cell Growth and Differentiation: Studies have shown that N6mAdo, likely through its conversion to N6-mAdoHcy, can inhibit cell growth and block cellular differentiation processes[1].
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration/Effect | Reference |
| SAH | Murine Hepatic Cells (BNL CL.2) | Not specified | 5-20 µM dose-dependently inhibited cell viability | |
| SAH | Murine Microglia Cells (BV-2) | Not specified | 5-20 µM dose-dependently inhibited cell viability | |
| N6mAdo (precursor to N6-mAdoHcy) | Murine Erythroleukemia (MEL) cells | Cell Growth Assay | Inhibited cell growth (specific concentrations not detailed) | [1] |
Signaling Pathways in Cellular Toxicity
The signaling pathways leading to cellular toxicity differ between SAH and N6-mAdoHcy, reflecting their distinct primary molecular targets.
SAH-Induced Apoptosis Pathway
Accumulation of SAH leads to a decrease in the SAM/SAH ratio, inhibiting DNA and protein methyltransferases. This can induce cellular stress, leading to the generation of reactive oxygen species (ROS). ROS can damage cellular components, including mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
References
- 1. N6-methyladenosine inhibits murine erythroleukemia cell maturation by blocking methylation of RNA and memory via conversion to S-(N6-methyl)-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolving landscape of N6-methyladenosine modification in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of N6-methyladenosine modification in the life cycle and disease pathogenesis of hepatitis B and C viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of RNA N6-methyladenosine methyltransferase in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Immunodetection of S-N6-Methyladenosylhomocysteine: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the role of S-N6-Methyladenosylhomocysteine (m6A-SAH), a critical challenge lies in its detection. Currently, there are no commercially available antibodies specifically designed to target m6A-SAH. This guide provides a comprehensive overview of potential alternative approaches utilizing existing antibodies against structurally related molecules, S-adenosylhomocysteine (SAH) and N6-methyladenosine (m6A), and details the necessary validation steps to assess their cross-reactivity with m6A-SAH.
The Challenge: Absence of a Specific Antibody
An extensive search of commercial antibody suppliers reveals a lack of antibodies raised specifically against this compound. This necessitates a careful evaluation of existing immunological tools that target its constituent parts: the S-adenosylhomocysteine backbone and the N6-methyladenosine moiety. The primary concern with this approach is the specificity of these antibodies and their potential for cross-reactivity with m6A-SAH.
Potential Cross-Reactants: Anti-SAH and Anti-m6A Antibodies
The most logical candidates for potential cross-reactivity with m6A-SAH are commercially available monoclonal and polyclonal antibodies against SAH and m6A. The structural similarity between m6A-SAH and these two molecules makes it plausible that an antibody targeting one might exhibit some degree of binding to m6A-SAH.
Below is a summary of the reported cross-reactivity of some commercially available antibodies. It is crucial to note that This compound was not included in the cross-reactivity panels for these antibodies. Therefore, the data presented here serves as a guide to their general specificity, and researchers must empirically determine their cross-reactivity with m6A-SAH.
Table 1: Reported Cross-Reactivity of Commercially Available Anti-SAH and Anti-m6A Antibodies
| Antibody Target | Antibody Name/Clone | Manufacturer | Reported Cross-Reactivity | Reference |
| S-adenosylhomocysteine (SAH) | Monoclonal Antibody 301-1 | Not Specified in Study | SAM (~1.5%), MTA (~5%), <1% with HCys, L-Cys, Ade, GST, L-CTT, ADP, ATP | [1] |
| N6-methyladenosine (m6A) | D9D9W Rabbit mAb | Cell Signaling Technology | Does not cross-react with unmodified adenosine, N6-dimethyladenosine, N1-methyladenosine, or 2'-O-methyladenosine. | [2] |
| N6-methyladenosine (m6A) | Polyclonal | Merck Millipore | Detects N6-methyladenosine. Specificity against other related molecules not detailed. | [3] |
| N6-methyladenosine (m6A) | Polyclonal | Agrisera | Recognizes N6-methyladenosine. | [4] |
Note: This table is not exhaustive and is intended to provide examples of available data. Researchers should always consult the manufacturer's datasheet for the most up-to-date information.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To determine the cross-reactivity of an anti-SAH or anti-m6A antibody with m6A-SAH, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[5][6][7][8] This assay measures the ability of a free antigen (in this case, m6A-SAH) to compete with a plate-bound antigen for binding to the antibody. A reduction in signal indicates that the antibody binds to the free antigen.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-SAH or Anti-m6A antibody
-
SAH-conjugate or m6A-conjugate for coating (e.g., SAH-BSA or m6A-BSA)
-
This compound (m6A-SAH) standard
-
S-adenosylhomocysteine (SAH) or N6-methyladenosine (m6A) standard (for positive control)
-
Structurally related, non-target molecules for negative controls (e.g., SAM, adenosine, homocysteine)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary is not conjugated)
-
TMB substrate
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the appropriate antigen conjugate (e.g., 0.5 µg/mL of SAH-BSA in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the competitor antigens: m6A-SAH, the target antigen (SAH or m6A as a positive control), and negative controls. In separate tubes, pre-incubate the anti-SAH or anti-m6A antibody with each dilution of the competitor antigens for 1-2 hours at room temperature.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the HRP-conjugated secondary antibody (if required) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
The degree of cross-reactivity can be calculated as the concentration of the target antigen that causes a 50% inhibition of binding (IC50) divided by the concentration of the cross-reacting molecule (m6A-SAH) that causes the same 50% inhibition, multiplied by 100.
Visualizing Potential Cross-Reactivity
The following diagram illustrates the structural relationships between the target molecule (m6A-SAH) and the antigens for which commercial antibodies are available. This highlights the potential for antibody cross-reactivity.
Caption: Potential cross-reactivity of anti-SAH and anti-m6A antibodies with m6A-SAH.
Conclusion and Recommendations
The immunodetection of this compound is currently hampered by the lack of specific commercial antibodies. However, by leveraging existing antibodies against S-adenosylhomocysteine and N6-methyladenosine, researchers have a viable, albeit challenging, path forward. It is imperative that any such antibody be rigorously validated for cross-reactivity with m6A-SAH using a competitive ELISA as outlined in this guide. This empirical validation is the only way to ensure the accuracy and reliability of any data generated using this approach. The development of a highly specific monoclonal antibody to m6A-SAH in the future would represent a significant advancement for the field.
References
- 1. researchgate.net [researchgate.net]
- 2. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. agrisera.com [agrisera.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
In Vivo Validation of m6A-Modulating Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, implicated in a vast array of physiological and pathological processes. Understanding its in vivo roles is paramount for developing novel therapeutic strategies. This guide provides an objective comparison of various approaches to modulate m6A levels in vivo, with a special focus on the historical context of S-N6-Methyladenosylhomocysteine (m6A-SAM) and a detailed look at contemporary alternatives, supported by experimental data.
Introduction to In Vivo m6A Modulation
The study of m6A in a whole-organism context necessitates tools that can effectively and, ideally, specifically alter the m6A landscape. Historically, researchers explored broad-spectrum inhibitors of methyltransferases. More recently, the field has advanced towards highly specific inhibitors of the m6A writer complex and sophisticated genetic models. This guide compares three primary strategies for in vivo m6A modulation:
-
Indirect Inhibition via S-Adenosylhomocysteine (SAH) Accumulation: This classic approach utilizes compounds that lead to the buildup of SAH, a potent feedback inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases, including those responsible for m6A.
-
Direct Inhibition of the m6A Writer Complex: The development of small molecules that directly target the catalytic subunit of the m6A methyltransferase complex, METTL3, represents a significant leap forward in specificity.
-
Genetic Perturbation: Knockout or knockdown of key components of the m6A machinery, such as METTL3, provides a powerful, albeit often developmentally complex, method to study the long-term consequences of m6A loss.
Comparative Analysis of In Vivo m6A Modulation Strategies
The following table summarizes the key features, advantages, and disadvantages of different in vivo m6A modulation strategies, with a focus on quantitative data where available.
| Strategy | Compound/Model | Mechanism of Action | In Vitro Potency (IC50) | Effective In Vivo Dose (Mouse) | Key In Vivo Findings | Advantages | Limitations |
| Indirect Inhibition | N6-methyladenosine (precursor to m6A-SAM) | Converted in vivo to this compound, which inhibits RNA methyltransferases.[1] | Not applicable | Not well-established in recent literature. | Accumulation of this compound in the liver.[1] | Historical precedent. | Lack of specificity, limited recent in vivo data. |
| Sinefungin | Pan-methyltransferase inhibitor, SAM analog. | Broad-spectrum | 10 mg/kg/day (i.p.) for renal fibrosis model.[2] | Ameliorates renal fibrosis.[2] | Broadly effective against methyltransferases. | Lack of specificity for m6A, potential off-target effects. | |
| S-adenosylhomocysteine Hydrolase (SAHH) Inhibitors (e.g., AdOx, DZ2002) | Inhibit SAHH, leading to accumulation of SAH, a general methyltransferase inhibitor.[2] | Not specific to METTL3 | DZ2002: Not specified in provided abstracts. AdOx: Not specified in provided abstracts. | DZ2002 ameliorates fibrosis and inflammation in a systemic sclerosis model.[3] | General inhibition of methylation can be useful for studying global effects. | Lack of specificity for m6A, potential for broad cellular toxicity. | |
| Direct METTL3 Inhibition | STM2457 | Potent and selective, SAM-competitive inhibitor of METTL3.[4][5] | 16.9 nM[5][6] | 50 mg/kg/day (i.p.) in AML models.[4][5][6] | Impaired engraftment and prolonged survival in AML mouse models.[1][4][5] | High potency and selectivity for METTL3. | Potential for acquired resistance, long-term in vivo effects still under investigation. |
| UZH1a | Potent and selective METTL3 inhibitor. | 280 nM | Not specified in provided abstracts. | Reduces m6A levels in cellular models. | High selectivity. | Limited in vivo data available in the provided search results. | |
| Genetic Perturbation | METTL3 Knockout Mouse | Genetic deletion of the METTL3 gene. | Not applicable | Not applicable | Embryonic lethality; conditional knockout reveals roles in cardiac homeostasis, neurogenesis, and cancer.[7][8][9] | Provides definitive evidence for the role of the gene. | Can lead to developmental defects, potential for compensatory mechanisms. |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by METTL3
METTL3-mediated m6A modification has been shown to regulate several critical signaling pathways involved in cell proliferation, survival, and differentiation. The diagram below illustrates the central role of METTL3 in these pathways. Inhibition of METTL3 can lead to the dysregulation of downstream effectors, impacting cellular phenotypes.
Caption: METTL3-regulated signaling pathways in cellular processes.
Experimental Workflow for In Vivo Validation of a METTL3 Inhibitor
The following diagram outlines a typical experimental workflow for the in vivo validation of a novel METTL3 inhibitor in a mouse xenograft model of cancer.
Caption: In vivo validation workflow for a METTL3 inhibitor.
Detailed Experimental Protocols
In Vivo Administration of METTL3 Inhibitor (STM2457) in an AML Mouse Model
This protocol is a representative example based on published studies.[5][6]
Objective: To assess the in vivo efficacy of the METTL3 inhibitor STM2457 in a patient-derived xenograft (PDX) mouse model of Acute Myeloid Leukemia (AML).
Materials:
-
STM2457
-
Vehicle (e.g., 10% DMSO, 30% PEG300, 5% Tween 80, 55% ddH2O)[6]
-
Immunocompromised mice (e.g., NSG mice)
-
AML patient-derived xenograft cells
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Xenograft Establishment:
-
Engraft immunocompromised mice with human AML PDX cells via intravenous or subcutaneous injection.
-
Monitor engraftment through peripheral blood analysis for human CD45+ cells or bioluminescence imaging.
-
-
Drug Preparation:
-
Prepare the dosing solution of STM2457 in the appropriate vehicle at the desired concentration (e.g., to achieve a final dose of 50 mg/kg).
-
Ensure the solution is sterile and homogenous.
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Measure tumor volume with calipers regularly (for subcutaneous models).
-
Perform bioluminescence imaging at set intervals to monitor tumor burden.
-
Monitor survival of the mice and plot Kaplan-Meier survival curves.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice.
-
Collect tumor tissue, bone marrow, and spleen.
-
Analyze tissues for:
-
Global m6A levels in mRNA using LC-MS/MS.
-
Expression of METTL3 target proteins (e.g., MYC, BCL2) by Western blot or immunohistochemistry.
-
Leukemic cell infiltration by flow cytometry (hCD45+).
-
-
General Protocol for Intraperitoneal (IP) Injection in Mice
This protocol provides general guidance for performing IP injections in mice.[10][11]
Materials:
-
Sterile syringe (1 mL) and needle (26-27 gauge)
-
Injectate (drug or vehicle)
-
70% ethanol
-
Appropriate mouse restraint device or manual restraint technique
Procedure:
-
Preparation:
-
Draw the desired volume of the injectate into the sterile syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. A common method is to scruff the mouse and secure the tail.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to move away from the injection site.
-
-
Injection Site:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and re-inject at a different site with a new sterile needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress or adverse reactions.
-
Conclusion
The in vivo validation of m6A-modulating compounds is a rapidly advancing field. While this compound represents an early concept in the inhibition of RNA methylation, its lack of specificity and the scarcity of recent in vivo data have led to its supersession by more targeted approaches. The development of potent and selective METTL3 inhibitors, such as STM2457, has provided researchers with powerful tools to dissect the specific roles of m6A in health and disease. Concurrently, genetic models continue to offer invaluable insights into the long-term consequences of m6A dysregulation. The choice of in vivo strategy will depend on the specific research question, with each approach offering a unique set of advantages and limitations. The data and protocols presented in this guide are intended to aid researchers in designing and interpreting their in vivo studies of m6A biology.
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Search of a Function for the N6-Methyladenosine in Epitranscriptome, Autophagy and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Methyladenosine: A Novel RNA Imprint in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into N6-methyladenosine and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in N6-Methyladenosine Methylation Modification During Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N6-Methyladenosine mRNA Methylase METTL3 Controls Cardiac Homeostasis and Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in crosstalk between N6-methyladenosine (m6A) modification and circular RNAs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes of N6-methyladenosine and ferroptosis in cadmium-induced reproductive toxicity of male mice fed a high fat and high sugar diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes of N6-methyladenosine and Ferroptosis in Cadmium-Induced Reproductive Toxicity of Male Mice Fed a High Fat and High Sugar Diet. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of S-Adenosylhomocysteine (SAH) Levels in Prostate Cancer Cell Lines: A Proxy for Methylation Status
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of S-adenosylhomocysteine (SAH), a critical indicator of cellular methylation capacity, in different cancer cell lines. This guide provides a summary of available quantitative data, detailed experimental protocols, and visual diagrams of the relevant metabolic pathways and experimental workflows.
Introduction
S-N6-Methyladenosylhomocysteine (m6A-SAH) is a crucial molecule in the field of epitranscriptomics, acting as a product and potential feedback inhibitor of RNA methyltransferases. Its direct quantification in various cell lines is not widely documented in publicly available literature. However, its structural analog, S-adenosylhomocysteine (SAH), is a well-established biomarker for cellular methylation status. SAH is the product of all S-adenosylmethionine (SAM)-dependent methylation reactions, and the ratio of SAM to SAH is often termed the "methylation index."[1] A lower SAM/SAH ratio is indicative of reduced methylation capacity and has been associated with more aggressive cancer phenotypes.[1]
This guide provides a comparative analysis of SAH and SAM levels in two distinct prostate adenocarcinoma cell lines, PC-3 and LNCaP, as a proxy to understand the differing methylation potentials in cancer cells. While not a direct measurement of m6A-SAH, the methodologies and principles are highly relevant for researchers investigating the broader landscape of cellular methylation.
Quantitative Data Summary
The following table summarizes the reported concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), along with the calculated methylation index (SAM/SAH ratio), in the PC-3 and LNCaP prostate cancer cell lines. These cell lines represent different stages and androgen sensitivities of prostate cancer, with PC-3 cells being more aggressive and androgen-independent compared to the androgen-sensitive LNCaP cells.
| Cell Line | S-adenosylmethionine (SAM) Concentration | S-adenosylhomocysteine (SAH) Concentration | Methylation Index (SAM/SAH) | Reference |
| PC-3 | Lower (~6 times lower than LNCaP) | Lower (~1.5 times lower than LNCaP) | 0.4 | [1] |
| LNCaP | Higher | Higher | 1.2 | [1] |
The significantly lower methylation index in the more aggressive PC-3 cells suggests a reduced cellular methylation capacity, which is consistent with findings that link altered methylation patterns to cancer progression.[1]
Signaling and Metabolic Pathways
The levels of SAM and SAH are intricately linked to the methionine cycle. SAM serves as the universal methyl group donor for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. Upon donation of its methyl group, SAM is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine (B11128) by the enzyme S-adenosylhomocysteine hydrolase (AHCY).[2] This reaction is reversible, and the accumulation of homocysteine can drive the synthesis of SAH, thereby inhibiting methylation reactions.[2][3]
Below is a diagram illustrating the central role of SAM and SAH in the methionine cycle.
References
- 1. mendelnet.cz [mendelnet.cz]
- 2. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular S-adenosylhomocysteine increased levels are associated with DNA hypomethylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Results with S-N6-Methyladenosylhomocysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-N6-Methyladenosylhomocysteine as an inhibitor of methyltransferases, contextualized with other commonly used inhibitors. Due to a lack of recent, direct comparative studies featuring this compound, this guide leverages data on its parent compound, S-adenosylhomocysteine (SAH), and other well-characterized inhibitors to provide a useful reference for researchers.
Executive Summary
This compound is a derivative of S-adenosylhomocysteine (SAH), the universal by-product and a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferase reactions. Early research indicates that this compound is nearly as potent as SAH in inhibiting RNA methyltransferases.[1] This guide will compare the inhibitory activities of SAH and other prominent methyltransferase inhibitors, such as Sinefungin (B1681681) and the METTL3 inhibitor STM2457, to provide a framework for understanding the potential efficacy of this compound.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the inhibitory potency of various compounds against different methyltransferases. It is important to note the absence of modern quantitative data for this compound.
Table 1: Comparison of General Methyltransferase Inhibitors
| Compound | Target Enzyme(s) | IC50 / Ki | Reference |
| S-adenosylhomocysteine (SAH) | Pan-methyltransferase inhibitor | Varies by enzyme (e.g., SARS-CoV nsp16 IC50 = 12 µM) | [2] |
| Sinefungin | Pan-methyltransferase inhibitor | Varies by enzyme (e.g., SARS-CoV nsp16 IC50 = 736 nM; EHMT1 IC50 = 1.5 µM; EHMT2 IC50 = 1.6 µM) | [2][3] |
| Adenosine (B11128) dialdehyde (B1249045) (ADA) | Pan-methyltransferase inhibitor | Generally less potent than Sinefungin in some assays | [4] |
| 5'-Methylthioadenosine (DMTA) | Pan-methyltransferase inhibitor | Generally less potent than Sinefungin in some assays | [4] |
Table 2: Performance of a Specific METTL3 Inhibitor
| Compound | Target Enzyme | Biochemical IC50 | Cellular IC50 (MOLM-13 cells) | Reference |
| STM2457 | METTL3 | 16.9 nM | 3.5 µM | [5] |
| Quercetin | METTL3 | 2.73 µM | 73.51 ± 11.22 µM (MIA PaCa-2 cells) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and can be adapted for testing this compound and other inhibitors.
In Vitro Methyltransferase Inhibition Assay (LC-MS/MS-based)
This assay determines the inhibitory activity of a compound by measuring the formation of N6-methyladenosine (m6A) via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
METTL3-METTL14 protein complex
-
RNA probe (e.g., 5′-GGACUGGACUGGACUGGACU-3′)
-
S-adenosylmethionine (SAM)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5% glycerol)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA probe, and the test compound at various concentrations.
-
Initiate the reaction by adding the METTL3-METTL14 enzyme complex and SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and digest the RNA to nucleosides by adding Nuclease P1 and Alkaline Phosphatase.
-
Analyze the digested sample using LC-MS/MS to quantify the ratio of m6A to unmethylated adenosine (A).[6][7]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Global m6A Quantification in mRNA (m6A-ELISA)
This protocol outlines a method for determining the relative levels of m6A in mRNA populations from cells treated with a methyltransferase inhibitor.[8][9][10][11]
Materials:
-
Total RNA isolated from control and inhibitor-treated cells
-
Poly(A) purification kit
-
m6A-specific antibody
-
Secondary HRP-conjugated antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Plate reader
Procedure:
-
Isolate total RNA from cells and perform two rounds of poly(A) purification to enrich for mRNA.
-
Coat a 96-well plate with the purified mRNA.
-
Block the wells to prevent non-specific antibody binding.
-
Add the m6A-specific primary antibody to the wells and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Compare the absorbance values between control and inhibitor-treated samples to determine the relative change in global m6A levels.
Mandatory Visualization
Signaling Pathway: The SAM Cycle and Methyltransferase Inhibition
This diagram illustrates the central role of S-adenosylmethionine (SAM) as a methyl donor in reactions catalyzed by methyltransferases, leading to the formation of methylated substrates and S-adenosylhomocysteine (SAH). SAH and its analogs, including this compound, act as inhibitors of this process.
References
- 1. Biosynthesis of this compound, an inhibitor of RNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into the recognition of S-adenosyl-L-homocysteine and sinefungin in SARS-CoV-2 Nsp16/Nsp10 RNA cap 2′-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of the Natural Product Sinefungin as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinefungin, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to S-N6-Methyladenosylhomocysteine and Other Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of S-N6-Methyladenosylhomocysteine (m6A-SAH) and other prominent methyltransferase inhibitors. The data presented herein is intended to assist in the selection of appropriate chemical tools for studying RNA and DNA methylation pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Introduction to Methyltransferase Inhibition
S-adenosyl-L-methionine (SAM) is a universal methyl donor for the methylation of a wide variety of substrates, including nucleic acids and proteins. This reaction is catalyzed by methyltransferases and yields S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine (B11128). SAH and its analogs, including this compound (m6A-SAH), are known to be potent feedback inhibitors of methyltransferases. The intracellular ratio of SAM to SAH is a critical determinant of cellular methylation potential.
Recent interest has focused on targeting specific methyltransferases, such as METTL3, the catalytic component of the N6-methyladenosine (m6A) RNA methyltransferase complex, for therapeutic purposes, particularly in oncology. This has led to the development of several small molecule inhibitors. This guide provides a comparative analysis of the naturally occurring inhibitor m6A-SAH alongside these synthetic compounds.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of m6A-SAH and other selected compounds against various methyltransferases are summarized below. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target Enzyme | Ki (µM) | Citation |
| This compound | guanine-1 tRNA methyltransferase | 0.4 | [1] |
| adenine-1 tRNA methyltransferase | 6 | [1] | |
| N2-guanine tRNA methyltransferase I | 100 | [1] | |
| S-Adenosylhomocysteine (SAH) | m2-guanine methyltransferase II | 0.3 | [2][3] |
| m1-adenine methyltransferase | 2.4 | [2][3] | |
| m2-guanine methyltransferase I | 8 | [2][3] |
| Inhibitor | Target Enzyme | IC50 (µM) | Citation |
| STM2457 | METTL3/14 | 0.017 | |
| STC-15 | METTL3 | ~0.02 | |
| UZH1a | METTL3 | 0.28 | |
| Quercetin | METTL3 | 2.73 | |
| Sinefungin | METTL3/14 | 1.32 | |
| S-Adenosylhomocysteine (SAH) | METTL3/14 | 0.52 |
Experimental Protocols
In Vitro Methyltransferase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the IC50 value of a test compound against a methyltransferase, such as METTL3.
Materials:
-
Purified recombinant methyltransferase enzyme (e.g., METTL3/METTL14 complex)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
RNA substrate (e.g., a specific oligonucleotide or total RNA)
-
Test inhibitor (e.g., m6A-SAH or synthetic compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
Scintillation cocktail
-
Filter paper and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified methyltransferase enzyme, and the RNA substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control should be included.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the methylation reaction by adding [3H]-SAM.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the RNA with an acid wash (e.g., trichloroacetic acid).
-
Wash the filter papers to remove unincorporated [3H]-SAM.
-
Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular m6A Quantification Assay
This assay measures the global m6A levels in cellular RNA after treatment with an inhibitor.
Materials:
-
Cells of interest
-
Test inhibitor
-
RNA extraction kit
-
mRNA purification kit (optional)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture cells and treat them with the test inhibitor at various concentrations for a specific duration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
(Optional) Purify mRNA from the total RNA to enrich for m6A-containing transcripts.
-
Digest the RNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.
-
Analyze the nucleoside mixture using LC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Calculate the m6A/A ratio for each sample.
-
Compare the m6A/A ratio in inhibitor-treated samples to that in control-treated samples to determine the extent of m6A reduction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving m6A methylation and a typical workflow for inhibitor screening.
Caption: Overview of the m6A RNA methylation pathway.
Caption: A typical workflow for methyltransferase inhibitor discovery.
References
- 1. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
S-adenosyl-L-homocysteine (SAH) Specificity for m6A Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory specificity of S-adenosyl-L-homocysteine (SAH), the byproduct of methylation reactions, for various N6-methyladenosine (m6A) methyltransferases. Understanding this specificity is crucial for interpreting experimental results and for the development of targeted inhibitors for this critical class of epigenetic modifiers.
Introduction to m6A Methyltransferases and SAH Inhibition
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is installed by a multicomponent "writer" complex.[1][2] The catalytic core of this complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1][3][4] While METTL3 possesses the catalytic activity, METTL14 plays a crucial role in RNA substrate recognition and stabilizing the complex.[1][4] Other m6A methyltransferases include METTL16, which targets U6 snRNA and the pre-mRNA of SAM synthetase (MAT2A), as well as METTL5 and ZCCHC4, which are responsible for m6A modification of ribosomal RNA (rRNA).[5][6][7][8][9][10]
All S-adenosyl-L-methionine (SAM)-dependent methyltransferases produce S-adenosyl-L-homocysteine (SAH) as a byproduct. SAH is a potent feedback inhibitor of these enzymes, competing with SAM for the cofactor binding site.[11][12][13] The cellular ratio of SAM to SAH is a critical determinant of the overall methylation potential.
Comparative Inhibitory Activity of SAH
The inhibitory potency of SAH varies among different m6A methyltransferases. This differential sensitivity is important for understanding the regulation of m6A deposition on different RNA species. The following table summarizes the available quantitative data on the inhibition of various m6A methyltransferases by SAH.
| m6A Methyltransferase | Target RNA | SAH IC50 / Ki | Assay Method |
| METTL3-METTL14 Complex | mRNA, lncRNA | 520 ± 90 nM (IC50) | Radiometric |
| 1110 ± 250 nM (IC50) | SAMDI | ||
| 2.06 ± 2.80 µM (Ki) | Not Specified | ||
| METTL16 | U6 snRNA, MAT2A mRNA | No significant inhibition observed at 10-fold molar excess over SAM | In vitro methylation assay |
| METTL5 | 18S rRNA | Data not available | - |
| ZCCHC4 | 28S rRNA | Data not available | - |
Experimental Protocols
Accurate determination of inhibitor potency is fundamental to drug discovery and biochemical characterization. Below are detailed methodologies for two common assays used to measure the inhibitory activity of compounds like SAH against m6A methyltransferases.
Radiometric Filter-Binding Assay
This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled methyl group from [³H]-SAM into the RNA substrate.
Materials:
-
Purified m6A methyltransferase (e.g., METTL3-METTL14 complex)
-
RNA substrate with a consensus m6A site (e.g., a short biotinylated RNA oligo)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve and positive control
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Buffer: 5% TCA
-
Streptavidin-coated filter plates (e.g., 96-well or 384-well)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare SAH Dilutions: Prepare a serial dilution of SAH in the Assay Buffer to generate a dose-response curve. Include a no-inhibitor control.
-
Reaction Setup: In a microplate, combine the m6A methyltransferase, RNA substrate, and the various concentrations of SAH.
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM. The final concentration of [³H]-SAM should ideally be at or below its Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Stop Reaction and Capture RNA: Stop the reaction by adding cold Stop Solution. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated RNA substrate.
-
Washing: Wash the filter plate multiple times with cold Wash Buffer to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background counts (a control reaction without enzyme) from all measurements. Plot the percentage of inhibition against the logarithm of SAH concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.[14][15][16] This protocol describes a competition-based assay that detects the product of the methylation reaction, SAH.
Materials:
-
Purified m6A methyltransferase
-
RNA substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
TR-FRET detection reagents:
-
Europium-labeled anti-SAH antibody (Donor)
-
Biotinylated SAH tracer (Acceptor)
-
Streptavidin-XL665 (or other suitable acceptor fluorophore)
-
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate divalent cations and stop the enzyme reaction, along with the TR-FRET detection reagents.
-
Low-volume white microplates (e.g., 384-well)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare SAH Dilutions: Prepare a serial dilution of SAH in Assay Buffer.
-
Enzyme Reaction: In a microplate, add the m6A methyltransferase, RNA substrate, SAM, and the diluted SAH.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Stop Reaction and Detection: Add the Stop/Detection Buffer containing the TR-FRET reagents to each well. This will stop the enzymatic reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the detection components to reach equilibrium.
-
Signal Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). The amount of SAH produced in the enzymatic reaction will compete with the SAH tracer for binding to the antibody, leading to a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the logarithm of SAH concentration and fit the data to determine the IC50.
m6A Writer Complex Signaling Pathway
The deposition of m6A is a highly regulated process involving a large multiprotein complex. The following diagram illustrates the key components of the mRNA m6A writer complex and their established roles.
Caption: The m6A mRNA writer complex and the methylation cycle.
Conclusion
S-adenosyl-L-homocysteine is a potent inhibitor of the METTL3-METTL14 m6A methyltransferase complex but shows significantly less activity against METTL16. This differential specificity highlights the distinct regulatory mechanisms that may govern the function of these enzymes in vivo. The provided experimental protocols offer robust methods for quantifying the potency of inhibitors against m6A methyltransferases, which is essential for the development of novel therapeutics targeting the epitranscriptome. Further research is needed to elucidate the inhibitory profile of SAH against other m6A writers, such as METTL5 and ZCCHC4, to gain a more complete understanding of the regulation of m6A methylation across all RNA species.
References
- 1. Structural insights into the molecular mechanism of the m6A writer complex | eLife [elifesciences.org]
- 2. Why does the m6A writer complex require so many proteins? | PLOS Biology [journals.plos.org]
- 3. [PDF] Structures and mechanisms of the RNA m 6A writer | Semantic Scholar [semanticscholar.org]
- 4. rawdatalibrary.net [rawdatalibrary.net]
- 5. Inhibition of METTL5 improves preimplantation development of mouse somatic cell nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and regulation of ZCCHC4 in m6A-methylation of 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human methyltransferase ZCCHC4 catalyses N6-methyladenosine modification of 28S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N6-Methyladenosine methyltransferase ZCCHC4 mediates ribosomal RNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N6-Methyladenosine methyltransferase ZCCHC4 mediates ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Devices Support Portal [support.moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. A Reader-Based Assay for m6A Writers and Erasers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S-N6-Methyladenosylhomocysteine: A Guide to Safe and Compliant Laboratory Practices
At its core, the disposal of any laboratory chemical is governed by the principle of minimizing risk to personnel and the environment. This involves accurate waste identification, proper segregation, secure containment, and adherence to institutional and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle S-N6-Methyladenosylhomocysteine with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) is not available, related compounds are often classified as irritants.[1] Therefore, standard laboratory PPE, including chemical safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1][2] All handling should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process, from the point of generation to final collection by your institution's Environmental Health and Safety (EHS) department.
1. Waste Characterization and Segregation:
The first and most crucial step is to determine the nature of the waste. As this compound is a modified nucleoside analog, it is prudent to treat it as chemical waste. It should be segregated from general laboratory trash and other waste streams.
-
Solid Waste: Collect dry this compound powder and any contaminated disposable items, such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[1]
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated liquid chemical waste container that is compatible with the solvent used.[1] Halogenated and non-halogenated solvent wastes should be collected in separate containers to facilitate proper disposal and reduce costs.[4]
2. Container Management:
Proper containment is essential to prevent leaks and spills.
-
Use only approved, leak-proof waste containers provided by or recommended by your EHS department.[1][5]
-
Ensure containers are chemically compatible with the waste they are holding.[5]
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not overfill containers; leave adequate headspace to allow for expansion of contents.
3. Labeling:
Clear and accurate labeling is a regulatory requirement and vital for safety.
-
Label all waste containers with a "Hazardous Waste" or "Chemical Waste" tag as soon as waste is added.[4][6]
-
The label must include:
-
The full chemical name: "this compound" and any other constituents, including solvents, with their approximate percentages.[1]
-
The date when waste was first added to the container (accumulation start date).[1][6]
-
The name of the Principal Investigator (PI) and the laboratory location.[4]
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").
-
4. Storage and Accumulation:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.[7]
-
Store incompatible waste streams separately to prevent dangerous reactions.[5][6]
-
Secondary containment, such as a tray or tub, should be used for liquid waste containers to contain any potential leaks.[4][5]
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Final Disposal:
-
Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.[1]
-
Never dispose of this compound down the drain or in the regular trash.[1][8]
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general federal regulations, such as the Resource Conservation and Recovery Act (RCRA), provide guidelines for hazardous waste accumulation that are often adopted by academic institutions.
| Parameter | Guideline | Citation |
| Hazard Classification | Treat as a non-hazardous or minimally hazardous chemical waste. Consult institutional EHS for definitive classification. | [9] |
| Solid Waste Disposal | Collect in a designated, sealed, and labeled chemical waste container. | |
| Aqueous Solution Disposal | Do not dispose down the drain. Collect in a labeled aqueous chemical waste container. | [3][8] |
| Maximum Accumulation Volume | Generally, up to 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. | [4] |
| Acutely Toxic Waste Limit | For P-listed (acutely toxic) wastes, the limit is 1 quart of liquid or 1 kg of solid. While this compound is not expected to be on this list, it is a key regulatory threshold to be aware of. | [4][7] |
| Storage Time Limit | Hazardous waste containers may be stored in an SAA for up to 12 months, provided accumulation limits are not exceeded. | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as they will provide the definitive protocols for your location.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
